AT9283 hydrochloride
Descripción
Propiedades
Número CAS |
896466-61-8 |
|---|---|
Fórmula molecular |
C19H24ClN7O2 |
Peso molecular |
417.9 g/mol |
Nombre IUPAC |
1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;hydrochloride |
InChI |
InChI=1S/C19H23N7O2.ClH/c27-19(21-13-2-3-13)24-16-10-20-25-17(16)18-22-14-4-1-12(9-15(14)23-18)11-26-5-7-28-8-6-26;/h1,4,9-10,13H,2-3,5-8,11H2,(H,20,25)(H,22,23)(H2,21,24,27);1H |
Clave InChI |
NHFNYIVVGIXBPD-UHFFFAOYSA-N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AT-9283; AT9283; AT 9283; AT-9283 HCl; AT-9283 hydrochloride |
Origen del producto |
United States |
Foundational & Exploratory
AT9283 Hydrochloride: A Multi-Targeted Kinase Inhibitor with Potent Anti-Neoplastic Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
AT9283 hydrochloride is a potent, multi-targeted small molecule inhibitor of several key kinases implicated in cancer pathogenesis. Primarily targeting the Aurora kinases (A and B) and Janus kinases (JAK2 and JAK3), AT9283 disrupts critical cellular processes including mitosis and cytokine signaling, leading to cell cycle arrest and apoptosis in malignant cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways it modulates.
Core Mechanism of Action
This compound exerts its anti-tumor effects through the potent and simultaneous inhibition of multiple protein kinases. Its primary targets are Aurora A and Aurora B, serine/threonine kinases that are essential for proper mitotic progression. Additionally, it demonstrates significant inhibitory activity against Janus kinases (JAK2 and JAK3), key components of the JAK/STAT signaling pathway that regulates cell proliferation and survival. The compound also inhibits other therapeutically relevant kinases such as Abl and Flt3, including the Gleevec-resistant T315I mutant of Abl.[1][2]
The concurrent inhibition of these pathways leads to a multi-pronged attack on cancer cells. Inhibition of Aurora kinases disrupts mitosis, leading to endoreduplication and apoptosis.[3][4] The blockade of the JAK/STAT pathway interferes with pro-survival signaling cascades, further contributing to cell death.[1]
Quantitative Analysis of Kinase Inhibition
The inhibitory potency of this compound against a panel of kinases has been determined through various biochemical assays. The half-maximal inhibitory concentrations (IC50) highlight the compound's potent activity in the low nanomolar range for its primary targets.
| Kinase Target | IC50 (nM) |
| Aurora A | 3 |
| Aurora B | 3 |
| JAK2 | 1.2 |
| JAK3 | 1.1 |
| Abl | 4 |
| Abl (T315I) | 1-30 |
| Flt3 | 1-30 |
Table 1: In vitro kinase inhibition profile of this compound. Data compiled from multiple sources.[1]
The anti-proliferative activity of AT9283 has also been evaluated in various cancer cell lines, demonstrating its broad-spectrum efficacy.
| Cell Line | Cancer Type | IC50 |
| BaF3 | Murine Pro-B cells | 16 nM |
| HCT-116 | Colorectal Carcinoma | 90 nM |
| B-NHL cell lines | B-cell Non-Hodgkin Lymphoma | < 1 µM |
Table 2: Anti-proliferative activity of this compound in selected cancer cell lines.[1][3]
Signaling Pathways Modulated by AT9283
AT9283 primarily impacts two major signaling pathways crucial for cancer cell proliferation and survival: the Aurora kinase pathway regulating mitosis and the JAK/STAT pathway governing cytokine signaling.
Aurora Kinase Signaling Pathway
Aurora kinases are central regulators of mitosis. Aurora A is involved in centrosome separation and maturation, as well as spindle assembly. Aurora B, as part of the chromosomal passenger complex, ensures correct chromosome segregation and cytokinesis. Inhibition of Aurora A and B by AT9283 leads to mitotic catastrophe, characterized by defects in spindle formation, chromosome misalignment, and a failure of cytokinesis, ultimately resulting in apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Phase I and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. astx.com [astx.com]
AT9283 Hydrochloride: A Multi-Targeted Kinase Inhibitor in Focus
For Researchers, Scientists, and Drug Development Professionals
AT9283 hydrochloride is a potent, multi-targeted small molecule inhibitor that has garnered significant interest in the field of oncology. This technical guide provides a comprehensive overview of the primary kinase targets of AT9283, presenting key inhibitory data, detailed experimental methodologies for target validation, and visual representations of the associated signaling pathways.
Core Target Profile of this compound
AT9283 is recognized as a multi-targeted kinase inhibitor, demonstrating potent activity against several kinases crucial for cell cycle regulation and signal transduction.[1][2][3] Its primary targets include the Aurora kinases, Janus kinases (JAK), and the Abelson tyrosine kinase (Abl).[1][2][3]
The principal targets of this compound are:
-
Aurora Kinase A (Aurora A)
-
Aurora Kinase B (Aurora B) [4]
-
Janus Kinase 2 (JAK2) [5]
-
Janus Kinase 3 (JAK3)
-
Abelson Kinase (Abl), including the T315I mutant [4]
-
FMS-like Tyrosine Kinase 3 (FLT3) [2]
Quantitative Inhibitory Activity
The inhibitory potency of AT9283 against its key kinase targets has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the reported IC50 values for AT9283 against its primary targets.
| Target Kinase | IC50 (nM) |
| Aurora A | ~3[6] |
| Aurora B | ~3[6] |
| JAK2 | 1.2[7] |
| JAK3 | 1.1[7] |
| Abl (T315I) | ~4 |
| FLT3 | 1-30[1][2] |
Signaling Pathways Targeted by AT9283
AT9283's therapeutic potential stems from its ability to concurrently inhibit multiple signaling pathways critical for cancer cell proliferation and survival.
By targeting Aurora kinases A and B, AT9283 disrupts the intricate process of mitosis.[4] Inhibition of Aurora A can lead to defects in centrosome maturation and spindle formation, while inhibition of Aurora B, a key component of the chromosomal passenger complex, results in improper chromosome segregation and cytokinesis failure, often leading to polyploidy and subsequent apoptosis.[6]
References
- 1. bioline.ru [bioline.ru]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Phase I and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. selleckchem.com [selleckchem.com]
The Impact of AT9283 Hydrochloride on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AT9283 hydrochloride is a potent, multi-targeted kinase inhibitor with significant effects on cell cycle progression, primarily through its potent inhibition of Aurora kinases A and B, and Janus kinase 2 (JAK2).[1][2][3] This technical guide provides an in-depth analysis of the mechanism of action of AT9283 on the cell cycle, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows. Treatment with AT9283 disrupts mitotic progression, leading to endoreduplication and the formation of polyploid cells, ultimately resulting in apoptosis in many cancer cell lines.[4][5][6] The cellular response to AT9283 is nuanced, with outcomes such as reversible G2/M arrest or progression to apoptosis being influenced by the p53 status of the cancer cells.[6][7]
Data Presentation
The anti-proliferative activity and cell cycle effects of this compound have been evaluated across a range of cancer cell lines. The following tables summarize the key quantitative data from preclinical studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Granta-519 | Mantle Cell Lymphoma | < 1 | [5] |
| SUDHL-6 | Diffuse Large B-cell Lymphoma | < 1 | [5] |
| RL | Follicular Lymphoma | < 1 | [5] |
| HCT116 | Colorectal Carcinoma | 0.012 (colony formation) | [8] |
| B-NHL cell lines | Aggressive B-cell Non-Hodgkin's Lymphoma | 0.02 - 1.6 | [9] |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment Conditions | % of Cells in G1 | % of Cells in S | % of Cells in G2/M | % of Polyploid Cells (>4N) | Reference |
| HCT116 (p53 wild-type) | Control | Data not available | Data not available | Data not available | Data not available | [6] |
| 100 nM AT9283 (24h) | Data not available | Data not available | Increased 4N population | - | [6] | |
| A549 (p53 wild-type) | Control | Data not available | Data not available | Data not available | Data not available | [6] |
| 100 nM AT9283 (24h) | Data not available | Data not available | Reversible arrest at 4N | - | [6] | |
| Granta-4 (B-NHL) | Control | Data not available | Data not available | Data not available | Baseline | [4] |
| AT9283 (24h) | Data not available | Data not available | Data not available | Dose-dependent increase | [4] | |
| SUDHL-6 (B-NHL) | Control | Data not available | Data not available | Data not available | Baseline | [4] |
| AT9283 (24h) | Data not available | Data not available | Data not available | Dose-dependent increase | [4] | |
| RL (B-NHL) | Control | Data not available | Data not available | Data not available | Baseline | [4] |
| AT9283 (24h) | Data not available | Data not available | Data not available | Dose-dependent increase | [4] |
Note: Specific percentages for cell cycle phases were not consistently reported in the abstracts. The primary reported effect is a dose-dependent increase in the polyploid (>4N) cell population, indicative of endoreduplication.
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol is adapted from methodologies described in studies investigating AT9283's effect on the cell cycle.[4][10]
Objective: To quantify the distribution of cells in different phases of the cell cycle (G1, S, G2/M) and to identify polyploid cells following treatment with AT9283.
Materials:
-
Cancer cell lines (e.g., HCT116, A549, Granta-519)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 0.5, 1.0 µM) or vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.
-
For suspension cells, collect the cells by centrifugation.
-
-
Fixation:
-
Wash the collected cells with ice-cold PBS and centrifuge.
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to the cell suspension to a final concentration of 70%.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, G2/M, and polyploid (>4N) phases.
-
Western Blot Analysis of Phospho-Histone H3
This protocol is based on the common application of Western blotting to assess the inhibition of Aurora B kinase activity by AT9283.[11]
Objective: To detect the levels of phosphorylated histone H3 at Serine 10 (a downstream target of Aurora B kinase) as a marker of AT9283 activity.
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-histone H3 (Ser10) and anti-total histone H3 or β-actin (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the treated and untreated cells in protein lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-PAGE gel.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-histone H3 (Ser10) and the loading control antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities to determine the relative levels of phospho-histone H3 in treated versus untreated samples.
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AT-9283, a small-molecule multi-targeted kinase inhibitor for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Aurora B kinase inhibition in mitosis: strategies for optimising the use of aurora kinase inhibitors such as AT9283 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. ashpublications.org [ashpublications.org]
- 10. astx.com [astx.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to AT9283 Hydrochloride for Leukemia and Solid Tumor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT9283 hydrochloride is a potent, multi-targeted small molecule inhibitor of several key kinases implicated in the proliferation and survival of cancer cells.[1][2][3] Developed by Astex Therapeutics, this compound has demonstrated significant anti-tumor activity in both preclinical and clinical settings for hematological malignancies and solid tumors.[2][4] Its primary mechanism of action involves the inhibition of Aurora kinases A and B, which are crucial regulators of mitosis.[1][5][6] Additionally, AT9283 targets other important kinases such as Janus kinase 2 (JAK2), Janus kinase 3 (JAK3), and Abl kinase, including the T315I mutant resistant to other therapies.[1][2][7] This multifaceted inhibitory profile makes AT9283 a promising agent for a range of oncology indications. This guide provides a comprehensive overview of the technical details surrounding AT9283, including its mechanism of action, preclinical and clinical data, and relevant experimental protocols.
Mechanism of Action
This compound exerts its anti-neoplastic effects by binding to the ATP-binding pocket of its target kinases, thereby preventing their catalytic activity. The primary targets of AT9283 are Aurora A and Aurora B, serine/threonine kinases that play essential roles in cell division.[1][5][6]
-
Aurora A is involved in centrosome maturation and separation, as well as the formation of the bipolar mitotic spindle.[8][9]
-
Aurora B , a component of the chromosomal passenger complex, is critical for proper chromosome segregation and cytokinesis.[8][9]
Inhibition of Aurora kinases by AT9283 leads to mitotic arrest, endoreduplication (repeated DNA replication without cell division), and ultimately apoptosis in rapidly dividing cancer cells.[10][11]
Beyond Aurora kinases, AT9283 also potently inhibits JAK2 and JAK3, key components of the JAK/STAT signaling pathway.[2][7] This pathway is crucial for mediating cellular responses to cytokines and growth factors and is often dysregulated in hematological malignancies.[12][13][14] By inhibiting JAK2/3, AT9283 can disrupt pro-survival signaling in cancer cells. Furthermore, AT9283 is active against the T315I mutation of the Bcr-Abl fusion protein, a common cause of resistance to imatinib in chronic myeloid leukemia (CML).[1][4]
Signaling Pathways
The anti-tumor activity of AT9283 can be attributed to its modulation of two critical signaling pathways: the Aurora kinase pathway and the JAK/STAT pathway.
Aurora Kinase Signaling Pathway
The Aurora kinase family is central to the regulation of mitosis. Their inhibition by AT9283 disrupts the normal progression of the cell cycle, leading to mitotic catastrophe and cell death in cancerous cells.
Caption: Inhibition of Aurora A and B by AT9283 disrupts key mitotic events.
JAK/STAT Signaling Pathway
The JAK/STAT pathway transmits signals from extracellular cytokines and growth factors to the nucleus, influencing gene expression related to cell proliferation, differentiation, and survival.[12][14][15] AT9283's inhibition of JAK2 and JAK3 can block aberrant signaling in various cancers, particularly hematological malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AT-9283, a small-molecule multi-targeted kinase inhibitor for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. astx.com [astx.com]
- 5. At-9283 | C19H23N7O2 | CID 135398495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. massivebio.com [massivebio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
In Vivo Efficacy and Pharmacokinetics of AT9283 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AT9283 hydrochloride is a potent, multi-targeted small molecule inhibitor of several kinases implicated in cancer progression, most notably Aurora kinases A and B, Janus kinase 2 (JAK2), and Abl kinase (including the T315I mutant). Its mechanism of action, centered on the disruption of mitosis and oncogenic signaling pathways, has positioned it as a promising therapeutic agent in oncology. This technical guide provides a comprehensive overview of the in vivo efficacy and pharmacokinetic profile of this compound, drawing from preclinical and clinical data. Detailed experimental protocols for key assays and visual representations of its mechanism and experimental workflows are included to support further research and development efforts.
Introduction
AT9283 is a synthetic, ATP-competitive inhibitor that has demonstrated significant anti-proliferative and pro-apoptotic activity across a range of hematological malignancies and solid tumors.[1][2] Its primary targets, the Aurora kinases, are essential regulators of cell division, and their overexpression is a common feature of many cancers.[3] By inhibiting Aurora A and B, AT9283 disrupts mitotic processes, leading to endoreduplication and apoptosis in cancer cells.[3] Furthermore, its activity against JAK2 and Abl kinases broadens its therapeutic potential to myeloproliferative neoplasms and resistant chronic myeloid leukemia.[2][4] This guide synthesizes the current knowledge on the in vivo performance of AT9283, providing a critical resource for researchers in the field.
Mechanism of Action and Signaling Pathway
AT9283 exerts its anti-tumor effects by simultaneously targeting multiple critical signaling pathways involved in cell cycle regulation and oncogenesis. The primary mechanism involves the inhibition of Aurora kinases A and B, which are key for proper mitotic progression. Inhibition of Aurora B leads to the suppression of histone H3 phosphorylation, a critical event for chromosome condensation and segregation. This disruption of mitosis results in polyploidy and subsequent apoptosis. Additionally, AT9283 targets the JAK/STAT pathway by inhibiting JAK2, and the BCR-ABL fusion protein, including the T315I mutation that confers resistance to imatinib.
In Vivo Efficacy
AT9283 has demonstrated significant anti-tumor activity in a variety of preclinical cancer models.
Hematological Malignancies
In murine models of leukemia and multiple myeloma, AT9283 has shown robust efficacy. Administration of AT9283 in mice engrafted with BCR-ABL+ leukemic cells resulted in a dose-dependent inhibition of tumor growth.[1] Similarly, in a mantle cell lymphoma xenograft model, AT9283 alone and in combination with docetaxel led to statistically significant tumor growth inhibition and enhanced survival.[3]
| Model | Cell Line | Treatment | Dose and Schedule | Tumor Growth Inhibition (%) | Survival Benefit | Reference |
| Mantle Cell Lymphoma Xenograft | Granta-519 | AT9283 | 15 mg/kg | Modest | - | [3] |
| Mantle Cell Lymphoma Xenograft | Granta-519 | AT9283 | 20 mg/kg | Statistically Significant (p < 0.05 vs control) | Enhanced | [3] |
| Mantle Cell Lymphoma Xenograft | Granta-519 | Docetaxel | 10 mg/kg | Modest | - | [3] |
| Mantle Cell Lymphoma Xenograft | Granta-519 | AT9283 + Docetaxel | 15 mg/kg + 10 mg/kg | Statistically Significant (p < 0.01 vs control) | Enhanced | [3] |
| Mantle Cell Lymphoma Xenograft | Granta-519 | AT9283 + Docetaxel | 20 mg/kg + 10 mg/kg | Statistically Significant (p < 0.001 vs control) | Enhanced | [3] |
| ETV6-JAK2 Murine Leukemia | - | AT9283 | - | Significant Therapeutic Potential | - | [4] |
| BCR-ABL+ Leukemia Xenograft | - | AT9283 | 7.5-12.5 mg/kg, twice daily, 5 days/week | Dose-dependent | - | [1] |
| Multiple Myeloma Xenograft | - | AT9283 | 45 mg/kg, once daily, twice/week | - | - | [1] |
Solid Tumors
AT9283 has also been evaluated in solid tumor xenograft models. In a colorectal carcinoma (HCT116) model, treatment with AT9283 as a monotherapy and in combination with paclitaxel demonstrated efficacy.[1]
| Model | Cell Line | Treatment | Dose and Schedule | Tumor Growth Inhibition (% T/C) | Reference |
| Colorectal Carcinoma Xenograft | HCT116 | AT9283 | 10 mg/kg, twice daily for 5 days | - | [1] |
| Colorectal Carcinoma Xenograft | HCT116 | Paclitaxel | 12.5 mg/kg, once/week | 61% (day 5) | [1] |
| Colorectal Carcinoma Xenograft | HCT116 | AT9283 + Paclitaxel | 5 mg/kg AT9283 (twice daily for 4 days) + 12.5 mg/kg Paclitaxel (once/week) | 37% (day 12, p < 0.001) | [1] |
Pharmacokinetics
The pharmacokinetic profile of AT9283 has been characterized in preclinical species and in human clinical trials.
Preclinical Pharmacokinetics
Pharmacokinetic studies in mice have been conducted to understand the absorption, distribution, metabolism, and excretion (ADME) properties of AT9283.
| Species | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Clearance (mL/min/kg) | Vd (L/kg) |
| Mouse | 10 mg/kg | IV | - | - | - | - | 26 | 2.4 |
| Mouse | 10 mg/kg | PO | 582 | 1.5 | 2540 | 3.9 | - | - |
| Rat | 1 mg/kg | IV | - | - | - | - | 31 | 2.6 |
| Rat | 5 mg/kg | IV | - | - | - | - | 25 | 2.2 |
| Rat | 10 mg/kg | PO | - | - | - | - | - | - |
| Dog | 5 mg/kg | IV | - | - | - | - | 4.1 | 0.9 |
Note: Comprehensive preclinical PK data is not fully available in the public domain. The table is populated with available data.
Clinical Pharmacokinetics
Phase I clinical trials have provided insights into the pharmacokinetics of AT9283 in pediatric and adult patients. In a study with pediatric patients with solid tumors, AT9283 was administered as a 72-hour continuous intravenous infusion.[5]
| Dose Level (mg/m²/day) | Number of Patients | Cmax (ng/mL) | AUCinf (ng·mL/h) | t1/2 (h) |
| 7 | 3 | 49.3 (± 14.2) | 2660 (± 1220) | 4.9 (± 1.5) |
| 9 | 6 | 73.1 (± 25.1) | 3680 (± 1290) | |
| 11.5 | 6 | 68.7 (± 20.3) | 3720 (± 1160) | |
| 14.5 | 6 | 63.3 (± 19.5) | 3440 (± 1120) | |
| 18.5 | 7 | 81.3 (± 25.4) | 4390 (± 1450) | |
| 23 | 5 | 77.2 (± 23.1) | 4170 (± 1250) |
In adult patients with relapsed/refractory leukemia, exposure to AT9283, as measured by Cmax and AUC, generally increased with dose.[6] The mean maximum plasma concentrations (Cmax) were reached between 41 and 62 hours.[6]
Experimental Protocols
In Vivo Xenograft Tumor Model
This protocol outlines the general procedure for establishing and evaluating the efficacy of AT9283 in a subcutaneous xenograft model.
References
- 1. Optimizing and predicting the in vivo activity of AT9283 as a monotherapy and in combination with paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AT-9283, a small-molecule multi-targeted kinase inhibitor for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Phase I and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of AT9283 Hydrochloride: A Multi-Targeted Kinase Inhibitor in Cancer Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
AT9283 hydrochloride is a small molecule, multi-targeted kinase inhibitor that has demonstrated significant preclinical anti-tumor activity across a range of solid and hematological cancer models.[1][2][3] Developed by Astex Therapeutics, this pyrazole-benzimidazole derivative potently inhibits key kinases involved in cell cycle regulation and oncogenic signaling, including Aurora A, Aurora B, Janus kinase 2 (JAK2), Janus kinase 3 (JAK3), and Abl kinase (including the T315I mutant).[1][4][5] This technical guide provides a comprehensive overview of the preclinical data for this compound, focusing on its efficacy in various cancer models, detailed experimental protocols, and the underlying signaling pathways.
In Vitro Efficacy of AT9283
AT9283 has demonstrated potent anti-proliferative and pro-apoptotic activity in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy at nanomolar concentrations across different cancer types.
Table 1: In Vitro Anti-proliferative Activity of AT9283 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT116 | Colorectal Carcinoma | 7-20 | [6] |
| A2780 | Ovarian Cancer | 7-20 | [6] |
| Granta-519 | Mantle Cell Lymphoma | < 1000 | [1][2] |
| SUDHL-6 | B-cell Non-Hodgkin Lymphoma | < 1000 | [1][2] |
| RL | B-cell Non-Hodgkin Lymphoma | < 1000 | [1][2] |
| Raji | Burkitt's Lymphoma | < 1000 | [1] |
| CMK | Acute Megakaryoblastic Leukemia | 30 | [7] |
| HEL | Erythroleukemia | 53 | [7] |
| SET2 | Megakaryoblastic Leukemia | 40 | [7] |
In Vivo Efficacy of AT9283 in Xenograft Models
The anti-tumor activity of AT9283 has been confirmed in multiple in vivo xenograft models, demonstrating significant tumor growth inhibition and improved survival.
Table 2: In Vivo Anti-tumor Efficacy of AT9283 in Xenograft Models
| Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Survival Benefit | Reference |
| HCT116 Colorectal Carcinoma | Mice | 15 mg/kg and 20 mg/kg, i.p., for 16 days | 67% and 76%, respectively | Not Reported | [1] |
| Mantle Cell Lymphoma (Granta-519) | SCID Mice | 15 mg/kg, i.p. | Modest | Enhanced | [2][8] |
| Mantle Cell Lymphoma (Granta-519) | SCID Mice | 20 mg/kg, i.p. | Statistically Significant | Enhanced | [2][8] |
| Mantle Cell Lymphoma (Granta-519) + Docetaxel | SCID Mice | 15 or 20 mg/kg AT9283 + 10 mg/kg Docetaxel, i.p. | Statistically Significant | Enhanced | [2][8] |
Mechanism of Action and Signaling Pathways
AT9283 exerts its anti-cancer effects through the inhibition of key signaling pathways critical for cell division and survival.
Aurora Kinase Signaling Pathway
Aurora kinases (A and B) are essential for mitotic progression.[9] AT9283's inhibition of Aurora A and B leads to mitotic arrest, endoreduplication, and ultimately apoptosis.[2][8] A key pharmacodynamic marker of Aurora B inhibition is the reduction of phosphorylation of histone H3 on serine 10 (pHH3).[10]
JAK/STAT Signaling Pathway
The JAK/STAT pathway is a crucial signaling cascade for cytokines and growth factors, and its aberrant activation is common in many cancers, particularly hematological malignancies.[11][12] AT9283's inhibition of JAK2 and JAK3 disrupts this pathway, leading to reduced cell proliferation and survival.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings.
Cell Proliferation (MTS) Assay
This assay is used to assess the effect of AT9283 on the viability and proliferation of cancer cell lines.[13]
Protocol:
-
Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Cells are incubated for a period of 96 hours.[14]
-
Following incubation, MTS reagent is added to each well according to the manufacturer's instructions.
-
The plates are incubated for 1-4 hours at 37°C.
-
The absorbance at 490 nm is measured using a microplate reader.
-
Cell viability is expressed as a percentage of the absorbance of untreated control cells. IC50 values are calculated from the dose-response curves.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by AT9283.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AT-9283, a small-molecule multi-targeted kinase inhibitor for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. astx.com [astx.com]
- 6. astx.com [astx.com]
- 7. astx.com [astx.com]
- 8. A Phase I and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 12. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Aurora kinase inhibitor AT9283 inhibits Burkitt lymphoma growth by regulating Warburg effect - PMC [pmc.ncbi.nlm.nih.gov]
- 14. astx.com [astx.com]
AT9283 Hydrochloride: A Technical Guide to its Impact on Mitotic Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
AT9283 hydrochloride is a potent, multi-targeted small molecule inhibitor with significant activity against key regulators of mitotic progression, primarily Aurora kinase A and Aurora kinase B. This technical guide provides an in-depth overview of the mechanism of action of AT9283, its profound effects on the cell cycle, and detailed experimental protocols for its study. Quantitative data on its inhibitory activity and cellular effects are presented for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its biological impact.
Introduction
AT9283 is a synthetic small molecule that functions as a multi-targeted kinase inhibitor.[1] It has garnered significant interest in oncology research due to its potent inhibitory action against several kinases crucial for cell division and proliferation, including Aurora kinases A and B, Janus kinase 2 (JAK2), and the BCR-ABL fusion protein.[2][3] The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play pivotal roles in orchestrating the complex processes of mitosis.[1][4] Dysregulation and overexpression of Aurora kinases are common hallmarks of many human cancers, making them attractive therapeutic targets.[4][5] AT9283's primary mechanism in disrupting cell division lies in its potent inhibition of Aurora kinases, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][6]
Mechanism of Action: Targeting Mitotic Kinases
AT9283 exerts its anti-proliferative effects by competitively binding to the ATP-binding pocket of its target kinases, thereby inhibiting their catalytic activity. Its principal targets in the context of mitotic progression are Aurora A and Aurora B.
-
Aurora A: This kinase is crucial for centrosome maturation and separation, as well as the assembly of a functional bipolar mitotic spindle.[1]
-
Aurora B: As a key component of the chromosomal passenger complex (CPC), Aurora B is essential for proper chromosome condensation, kinetochore-microtubule attachments, and the spindle assembly checkpoint (SAC).[1] Inhibition of Aurora B disrupts these processes, leading to severe mitotic errors.
The inhibition of these kinases by AT9283 disrupts the tightly regulated sequence of events during mitosis, ultimately leading to cell cycle arrest and cell death.
Effects on Mitotic Progression
Treatment of cancer cells with this compound leads to a cascade of events that derail the normal process of mitosis.
-
Inhibition of Histone H3 Phosphorylation: A primary and measurable consequence of Aurora B inhibition by AT9283 is the suppression of phosphorylation of histone H3 at serine 10 (pHH3 Ser10).[7] This phosphorylation event is a hallmark of mitotic cells and is critical for proper chromosome condensation and segregation.[8] The reduction in pHH3 Ser10 levels serves as a robust pharmacodynamic biomarker for AT9283 activity in both preclinical and clinical settings.[8][9]
-
Mitotic Arrest and Endoreduplication: By disrupting the spindle assembly checkpoint and chromosome segregation, AT9283 induces a prolonged mitotic arrest.[1] Cells that eventually exit this arrest without proper cytokinesis undergo endoreduplication, a process of DNA replication without cell division, resulting in polyploid cells with a DNA content of 4N or greater.[5][7][10] This aberrant nuclear morphology is a characteristic outcome of Aurora B inhibition.
-
Induction of Apoptosis: The severe mitotic defects and genomic instability caused by AT9283 treatment ultimately trigger the intrinsic apoptotic pathway.[4] This is often evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP) and the activation of caspases.[7][11] The pro-apoptotic effects of AT9283 are particularly pronounced in p53-deficient tumor cells, which are unable to mount a proper cell cycle arrest in response to mitotic errors.[7][10]
-
Cell Cycle Arrest: Flow cytometry analysis consistently demonstrates that AT9283 treatment leads to an accumulation of cells in the G2/M phase of the cell cycle, reflecting its primary activity in disrupting mitosis.[12][13]
Quantitative Data
The inhibitory potency of AT9283 has been quantified across various kinases and cell lines.
| Target Kinase | IC50 (nM) | Assay Type |
| Aurora A | ~3 | Cell-free |
| Aurora B | ~3 | Cell-free |
| JAK2 | 1.2 | Cell-free |
| JAK3 | 1.1 | Cell-free |
| Abl (T315I) | 4 | Cell-free |
Table 1: In Vitro Kinase Inhibitory Activity of AT9283. [14][15][16][17]
| Cell Line | Cancer Type | IC50 (nM) | Assay |
| HCT116 | Colon Carcinoma | 13 | Colony Formation |
| HT-29 | Colon Carcinoma | 11 | Colony Formation |
| SW620 | Colon Carcinoma | 14 | Colony Formation |
| A2780 | Ovarian Carcinoma | 7.7 | Colony Formation |
| A549 | Lung Carcinoma | 12 | Colony Formation |
| B-NHL Cell Lines | B-cell Non-Hodgkin's Lymphoma | < 1000 | Proliferation |
Table 2: Cellular Anti-proliferative Activity of AT9283. [4][7]
Signaling Pathways and Visualizations
The central role of Aurora kinases in mitosis makes them critical nodes in the cell cycle regulatory network. AT9283 disrupts these pathways, leading to the downstream effects described above.
Figure 1: AT9283 Inhibition of Aurora Kinase Signaling in Mitosis.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of AT9283's effects.
Cell Culture and Drug Preparation
-
Cell Lines: HCT116 (colon), A549 (lung), or other cancer cell lines of interest.
-
Culture Medium: As recommended for the specific cell line (e.g., McCoy's 5A for HCT116, F-12K for A549), supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution (e.g., 10 mM) in DMSO. Store at -20°C. Further dilute in culture medium to the desired final concentrations for experiments. Ensure the final DMSO concentration does not exceed a non-toxic level (e.g., <0.1%).
Cell Viability/Proliferation Assay (MTS/MTT Assay)
This protocol quantifies the effect of AT9283 on cell viability.
Figure 2: Workflow for Cell Viability Assay.
Western Blotting for Phospho-Histone H3
This method is used to detect the inhibition of Aurora B kinase activity.
-
Cell Lysis: Treat cells with AT9283 for a specified time (e.g., 2-24 hours). For enhanced signal, cells can be co-treated with a mitotic blocker like nocodazole.[7] Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 12-15% polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-histone H3 (Ser10) and total histone H3 (as a loading control), diluted in blocking buffer.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol assesses the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with AT9283 for 24-48 hours. Harvest cells by trypsinization, and collect both adherent and floating cells.
-
Fixation: Wash cells with PBS and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Incubate for 30 minutes in the dark. Analyze the DNA content using a flow cytometer. The percentages of cells in G1, S, and G2/M phases are determined by analyzing the DNA histogram.
Immunofluorescence for Mitotic Phenotypes
This technique allows for the visualization of cellular and nuclear morphology.
-
Cell Seeding and Treatment: Seed cells on glass coverslips and treat with AT9283 for 24-48 hours.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100.
-
Blocking: Block with 1% BSA in PBS.
-
Staining: Stain with DAPI (to visualize DNA) and an antibody against α-tubulin (to visualize the mitotic spindle), followed by a fluorescently labeled secondary antibody.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Observe for mitotic arrest, chromosome misalignment, and the presence of enlarged, multinucleated cells indicative of endoreduplication.[7]
Conclusion
This compound is a potent inhibitor of Aurora kinases that profoundly disrupts mitotic progression. Its ability to induce mitotic arrest, endoreduplication, and apoptosis in cancer cells underscores its therapeutic potential. The methodologies and data presented in this guide provide a comprehensive framework for researchers to investigate the intricate effects of AT9283 on cell division and to further explore its utility in the development of novel anti-cancer strategies. The consistent and measurable inhibition of histone H3 phosphorylation serves as a key biomarker for its activity, facilitating its evaluation in both preclinical and clinical research.
References
- 1. massivebio.com [massivebio.com]
- 2. Facebook [cancer.gov]
- 3. AT-9283, a small-molecule multi-targeted kinase inhibitor for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. At-9283 | C19H23N7O2 | CID 135398495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Aurora B kinase inhibition in mitosis: strategies for optimising the use of aurora kinase inhibitors such as AT9283 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. peerj.com [peerj.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. axonmedchem.com [axonmedchem.com]
- 17. shop.labclinics.com [shop.labclinics.com]
Methodological & Application
AT9283 Hydrochloride: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT9283 hydrochloride is a potent, multi-targeted small molecule inhibitor of several kinases, demonstrating significant potential in preclinical and clinical research for cancer therapy.[1][2] Its primary mechanism of action involves the potent inhibition of Aurora kinases A and B, which are crucial serine/threonine kinases that regulate key processes during mitosis.[2][3] By disrupting the function of these kinases, AT9283 can lead to mitotic arrest, polyploidy, and ultimately, apoptosis in rapidly dividing cancer cells.[1][4] Beyond Aurora kinases, AT9283 also exhibits inhibitory activity against other kinases implicated in cancer progression, including Janus kinase 2 (JAK2), FMS-like tyrosine kinase 3 (FLT3), and the BCR-ABL fusion protein.[1][5][6] This multi-targeted profile suggests its potential therapeutic utility in a range of hematological malignancies and solid tumors.[3][7]
These application notes provide a comprehensive overview of the experimental protocols for utilizing this compound in a cell culture setting. The following sections detail the mechanism of action, provide quantitative data on its efficacy, and offer step-by-step protocols for key cell-based assays.
Mechanism of Action
AT9283 exerts its anti-proliferative effects by targeting key regulatory kinases involved in cell cycle progression and survival. The primary targets, Aurora A and Aurora B, are essential for centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[3] Inhibition of these kinases by AT9283 disrupts the mitotic checkpoint, leading to endoreduplication and apoptosis.[4] The compound's activity against JAK2 and FLT3 broadens its therapeutic potential to cancers driven by aberrant signaling from these pathways.[3]
Caption: Mechanism of action of this compound.
Quantitative Data
The inhibitory potency of this compound has been characterized across various kinases and cancer cell lines. The following tables summarize key quantitative data.
Table 1: Inhibitory Activity of AT9283 Against Purified Kinases
| Kinase Target | IC50 (nM) |
| Aurora A | 3[8] |
| Aurora B | 3[8] |
| JAK2 | 1.2[8][9] |
| JAK3 | 1.1[8] |
| c-Abl | 4[8] |
| Flt3 | 1-30[5] |
| Abl (T315I) | 1-30[5] |
Table 2: In Vitro Efficacy of AT9283 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 | Incubation Time |
| HCT116 | Colon Carcinoma | Colony Formation | 12 nM[8] | Not Specified |
| HCT116 | Colon Carcinoma | Polyploidy Induction | 30 nM[8] | 72 h[8] |
| Multiple Myeloma (MM) Cell Lines | Multiple Myeloma | Cell Growth Inhibition | 0.25 - 1 µM | 48 h[10] |
| Multiple Myeloma (MM) Cell Lines | Multiple Myeloma | Cytotoxicity (MTT) | 0.25 - 4 µM | 72 h[10] |
| B-cell Non-Hodgkin's Lymphoma (B-NHL) | B-cell Non-Hodgkin's Lymphoma | Cell Proliferation | < 1 µM[4] | Not Specified |
| K562 (TKI-sensitive) | Chronic Myeloid Leukemia | Cell Viability | Concentration-dependent decrease (10-100 nM) | 3 days[11] |
| K562/IR (TKI-resistant) | Chronic Myeloid Leukemia | Cell Viability | Concentration-dependent decrease (10-100 nM) | 3 days[11] |
| Akata & P3HR1 | Burkitt Lymphoma | Cell Viability (MTT) | Dose- and time-dependent reduction (0-4 µM) | 24 or 48 h[12] |
Experimental Protocols
The following are detailed protocols for common cell-based assays to evaluate the effects of this compound.
Caption: General experimental workflow for AT9283 cell-based assays.
Cell Viability Assays
Cell viability assays are fundamental for determining the cytotoxic or cytostatic effects of AT9283.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000 cells/well in 200 µL of growth medium. Allow cells to adhere overnight.
-
Treatment: The next day, treat the cells with a range of AT9283 concentrations (e.g., 10 nM to 10,000 nM) or DMSO as a vehicle control.
-
Incubation: Incubate the plates for 5 days at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add 20 µL of Alamar Blue reagent to each well.
-
Incubation with Dye: Incubate the plates for an additional 3-6 hours at 37°C.
-
Measurement: Measure the fluorescence with an excitation wavelength of 570 nm and an emission wavelength of 585 nm using a microplate reader.
b. Crystal Violet Assay [9][14]
-
Cell Seeding and Treatment: Follow steps 1-3 of the Alamar Blue Assay protocol.
-
Fixation: Remove the media and wash the cells with PBS. Fix the cells with cold 4% paraformaldehyde (PFA) for 20 minutes on ice.
-
Staining: Discard the PFA, wash with PBS, and incubate with 0.1% crystal violet solution at room temperature for 20 minutes.
-
Washing: Remove the crystal violet solution and rinse the wells multiple times with deionized water until the rinse water is clear.
-
Solubilization: Allow the plates to dry completely at room temperature. Add 10% acetic acid to each well to solubilize the stain.
-
Measurement: Read the absorbance at a wavelength between 590-600 nm using a microplate reader.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells per well.
-
Treatment: Treat cells with varying concentrations of AT9283 for 24 or 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate according to the manufacturer's instructions.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)[11][12][16]
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and treat with desired concentrations of AT9283 for a specified time (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by centrifugation at 1,000 rpm for 5 minutes.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)[11][12]
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Seeding and Treatment: Seed cells and treat with AT9283 as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in 70% ethanol overnight at 4°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blotting[11][12][17][18]
Western blotting is used to detect changes in the expression levels of specific proteins following AT9283 treatment.
-
Cell Lysis: After treatment with AT9283 for the desired time (e.g., 24-48 hours), lyse the cells in a suitable lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Aurora A, Aurora B, cleaved PARP, Caspase-3, Cyclin B1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Materials and Reagents
-
This compound (prepare stock solution in DMSO, e.g., 10-50 mM, and store at -20°C)[11][15]
-
Appropriate cancer cell lines and complete growth medium
-
96-well and other multi-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Cell viability assay reagents (Alamar Blue, Crystal Violet, MTT)
-
Apoptosis detection kit (Annexin V-FITC and Propidium Iodide)
-
Cell cycle analysis reagents (Propidium Iodide, RNase)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescence detection reagents
Conclusion
This compound is a versatile multi-kinase inhibitor with potent anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines. The protocols outlined in these application notes provide a solid foundation for researchers to investigate the cellular and molecular effects of AT9283 in their specific models of interest. Careful optimization of cell density, drug concentration, and incubation times will be crucial for obtaining robust and reproducible data.
References
- 1. Facebook [cancer.gov]
- 2. At-9283 | C19H23N7O2 | CID 135398495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. massivebio.com [massivebio.com]
- 4. AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Repurposed AT9283 triggers anti-tumoral effects by targeting MKK3 oncogenic functions in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Anti-myeloma activity of a multi targeted kinase inhibitor, AT9283, via potent Aurora Kinase and STAT3 inhibition either alone or in combination with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. peerj.com [peerj.com]
- 13. biorxiv.org [biorxiv.org]
- 14. mdpi.com [mdpi.com]
- 15. The Aurora kinase inhibitor AT9283 inhibits Burkitt lymphoma growth by regulating Warburg effect [PeerJ] [peerj.com]
Application Notes: Determining the Working Concentration of AT9283 Hydrochloride In Vitro
Introduction
AT9283 is a potent, multi-targeted small molecule inhibitor targeting several kinases crucial for cell cycle progression and proliferation.[1][2] Its primary targets include Aurora A and Aurora B, Janus kinase 2 (JAK2), Janus kinase 3 (JAK3), and the Abl tyrosine kinase, including the T315I mutant.[1][3] Aurora kinases are essential regulators of mitosis, and their overexpression is common in many human cancers, making them a validated therapeutic target.[4][5][6] AT9283's ability to inhibit these key kinases leads to cell cycle arrest, induction of apoptosis, and suppression of tumor growth in various hematological and solid tumor models.[5][7] This document provides a comprehensive guide for researchers to determine the effective in vitro working concentration of AT9283 hydrochloride through established experimental protocols.
Mechanism of Action
AT9283 exerts its anti-proliferative effects by inhibiting key kinases involved in cell division and signaling pathways. Inhibition of Aurora B kinase disrupts the chromosomal passenger complex, leading to defects in chromosome segregation and cytokinesis, often resulting in endoreduplication (the replication of the genome in the absence of cell division).[4][5] Inhibition of Aurora A affects centrosome function and mitotic spindle formation.[3] Concurrently, its potent inhibition of JAK2/STAT3 signaling and BCR-ABL blocks pro-survival pathways in susceptible cancer cells.[2] This multi-targeted approach can induce G2/M cell cycle arrest and ultimately lead to apoptosis.[7]
Figure 1. AT9283 mechanism of action.
Quantitative Data: In Vitro Efficacy of AT9283
The effective concentration of AT9283 varies depending on the cell line and the duration of exposure. The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the appropriate dose range for subsequent mechanistic studies.
| Kinase Target | Reported IC50 (nM) | Reference |
| Aurora A | ~3 | [8] |
| Aurora B | ~3 | [8] |
| JAK2 | 1.2 | [3][8] |
| JAK3 | 1.1 | [3][8] |
| Abl (T315I mutant) | 4 | [3][8] |
| Cell Line | Cancer Type | Reported IC50 (µM) | Reference |
| Various B-NHL | B-cell Non-Hodgkin's Lymphoma | < 1.0 | [4][5] |
| Granta-519, SUDHL-6, etc. | B-cell Non-Hodgkin's Lymphoma | 0.02 - 1.6 | [9] |
| HCT116 | Colorectal Carcinoma | 0.03 (colony formation) | [8] |
| Multiple Myeloma (MM) cell lines | Multiple Myeloma | Not specified, but effective | [1] |
Note: IC50 values can vary based on assay conditions (e.g., cell density, incubation time, ATP concentration in biochemical assays).
Experimental Protocols
To determine the optimal working concentration of AT9283 for a specific cell line, a dose-response study is recommended, followed by mechanistic assays at effective concentrations.
Cell Viability / Proliferation Assay (MTT or MTS Assay)
This initial experiment establishes the dose-dependent effect of AT9283 on cell viability and allows for the calculation of an IC50 value.
Figure 2. Workflow for a cell viability assay.
Materials:
-
Target cancer cell lines
-
Complete culture medium
-
96-well cell culture plates
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent[10]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl) for MTT assay[11]
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Allow cells to attach and resume growth for 24 hours.
-
Drug Preparation: Prepare serial dilutions of AT9283 in culture medium from a concentrated stock. A typical starting range is 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug dose.
-
Treatment: Remove the old medium and add 100 µL of the medium containing the various concentrations of AT9283 or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for a desired period, typically 48 to 96 hours, at 37°C in a 5% CO2 incubator.[12]
-
MTT/MTS Addition:
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot for Target Engagement and Downstream Effects
This assay confirms that AT9283 is engaging its targets within the cell by measuring the phosphorylation status of key proteins. A hallmark of Aurora B inhibition is the reduced phosphorylation of Histone H3 at Serine 10 (pHH3-Ser10).[4][13]
Figure 3. Workflow for Western blotting.
Materials:
-
Treated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-Aurora A (Thr288), anti-p-Histone H3 (Ser10), anti-cleaved PARP, anti-β-actin (loading control).[4]
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Protocol:
-
Cell Treatment and Lysis: Culture cells in 6-well plates and treat with AT9283 at concentrations around the determined IC50 (e.g., 0.5x, 1x, 2x IC50) for a suitable time (e.g., 24-48 hours). Harvest cells and lyse them on ice using lysis buffer.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[14]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-PAGE gel.[4] After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature.[4] Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply ECL substrate and visualize the bands using a chemiluminescence imaging system.[14]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). A dose-dependent decrease in p-Aurora A and p-Histone H3 levels would confirm target engagement. An increase in cleaved PARP would indicate apoptosis induction.[7]
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This assay quantifies the percentage of cells undergoing apoptosis following treatment with AT9283. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of late apoptotic or necrotic cells with compromised membranes.
Materials:
-
Treated cell suspension
-
Annexin V-FITC/PI Apoptosis Detection Kit[15]
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells in culture with AT9283 at selected concentrations for 24-48 hours.[4]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Staining:
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
Determining the appropriate in vitro working concentration for this compound requires a systematic approach. Beginning with a cell viability assay to establish a dose-response range and calculate the IC50 is crucial. Subsequent assays, such as Western blotting and flow cytometry for apoptosis, should be performed at concentrations around the IC50 to confirm the on-target mechanism of action and characterize the cellular phenotype. The protocols provided herein offer a robust framework for researchers to effectively evaluate and utilize AT9283 in their in vitro cancer models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase I and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pan-Aurora Kinase Inhibitor Danusertib Induces Apoptosis of Epstein–Barr Virus-transformed B-Cells Through Caspase and Endoplasmic Reticulum Stress Signaling | Anticancer Research [ar.iiarjournals.org]
- 7. The Aurora kinase inhibitor AT9283 inhibits Burkitt lymphoma growth by regulating Warburg effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AT9283 | Autophagy | Aurora Kinase | FLT | JAK | Bcr-Abl | TargetMol [targetmol.com]
- 9. ashpublications.org [ashpublications.org]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. astx.com [astx.com]
- 13. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols for AT9283 Hydrochloride: Determining IC50 Values in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT9283 hydrochloride is a potent, multi-targeted kinase inhibitor with significant anti-neoplastic properties. It primarily targets Aurora kinases A and B, which are crucial for the regulation of mitosis.[1][2] Additionally, AT9283 has been shown to inhibit other kinases implicated in cancer progression, including Janus kinase 2 (JAK2), Janus kinase 3 (JAK3), and Abl tyrosine kinase (including the T315I mutant).[3][4] This broad-spectrum activity disrupts cell cycle progression, leading to mitotic arrest and subsequent apoptosis in cancer cells, making AT9283 a compound of interest in oncology research.[5] These application notes provide a summary of its inhibitory concentrations in various cancer cell lines and a detailed protocol for determining its half-maximal inhibitory concentration (IC50) using a standard cell viability assay.
Data Presentation: IC50 Values of this compound
The following table summarizes the reported IC50 values of this compound in different cancer cell lines, providing a comparative overview of its cytotoxic efficacy.
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Multiple Myeloma | MM.1S | 0.25 - 0.5 | [4] |
| Multiple Myeloma | U266 | 0.25 - 0.5 | [4] |
| Multiple Myeloma | OPM1 | 0.25 - 0.5 | [4] |
| Multiple Myeloma | INA-6 | 0.25 - 0.5 | [4] |
| Multiple Myeloma | LR5 | 4 | [4] |
| B-cell Non-Hodgkin's Lymphoma | Various | < 1 | [2][3][6] |
| Human Umbilical Vein Endothelial Cells (HUVEC)* | HUVEC | 1.76 | [3] |
*Note: HUVEC is a non-cancerous primary cell line, included for comparative purposes.
Signaling Pathway Inhibition by AT9283
AT9283 exerts its anti-cancer effects by targeting key signaling pathways involved in cell cycle regulation and proliferation. The diagram below illustrates the primary inhibitory actions of AT9283.
Caption: AT9283 inhibits key kinases in cell cycle and proliferation pathways.
Experimental Protocols
A crucial step in evaluating the efficacy of a compound like AT9283 is the determination of its IC50 value. The following protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable colorimetric method for assessing cell viability.
Experimental Workflow for IC50 Determination
The overall workflow for determining the IC50 of AT9283 is depicted in the diagram below.
Caption: A stepwise workflow for determining the IC50 of AT9283.
Detailed Protocol for MTT Assay
Materials:
-
This compound
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the chosen cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Wash the cells with sterile PBS and detach them using an appropriate volume of Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter to ensure viability is above 90%.
-
Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells per well) in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for vehicle control (cells treated with DMSO equivalent to the highest drug concentration) and blank (medium only).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the AT9283 stock solution in complete culture medium to achieve the desired final concentrations. A common starting range is from 0.01 µM to 100 µM.
-
After the 24-hour incubation for cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of AT9283 to the respective wells. Each concentration should be tested in triplicate.
-
Add 100 µL of medium with the corresponding DMSO concentration to the vehicle control wells.
-
-
Incubation:
-
Incubate the plate for a predetermined exposure time, typically 48 or 72 hours, at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each drug concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (such as GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value. The IC50 is the concentration of AT9283 that results in a 50% reduction in cell viability.
-
References
- 1. A Phase I and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Aurora kinase inhibitor AT9283 inhibits Burkitt lymphoma growth by regulating Warburg effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Western Blot Protocol for p-Histone H3 (Ser10) Detection Following AT9283 Hydrochloride Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone H3, a core component of the nucleosome, undergoes various post-translational modifications that are crucial for regulating chromatin structure and gene expression. The phosphorylation of Histone H3 at serine 10 (p-Histone H3 Ser10) is a key event during mitosis, tightly correlated with chromosome condensation and segregation. This phosphorylation is primarily catalyzed by Aurora B kinase, a member of the Aurora kinase family that plays an essential role in cell division.
AT9283 is a potent, multi-targeted kinase inhibitor with high activity against Aurora A and Aurora B kinases.[1] By inhibiting Aurora B, AT9283 prevents the phosphorylation of its substrates, including Histone H3 at serine 10.[1][2] Consequently, a reduction in the p-Histone H3 (Ser10) signal serves as a reliable pharmacodynamic biomarker for assessing the cellular activity of AT9283 and other Aurora kinase inhibitors. This application note provides a detailed protocol for treating cells with AT9283 hydrochloride and subsequently detecting changes in p-Histone H3 (Ser10) levels via Western blot.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the overall experimental procedure.
References
AT9283 Hydrochloride: Application Notes and Protocols for Target Engagement Assessment via Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT9283 hydrochloride is a potent, multi-targeted kinase inhibitor with significant anti-neoplastic properties. It primarily targets Aurora kinases A and B, Janus-associated kinases (JAK) 2 and 3, and has activity against Abl and Flt3 kinases.[1][2][3] These kinases are crucial regulators of cell cycle progression, mitosis, and signal transduction pathways often dysregulated in cancer.[3][4] Understanding the engagement of AT9283 with its intended targets within a cellular context is paramount for elucidating its mechanism of action and for the development of effective cancer therapeutics.
This document provides a detailed protocol for assessing the target engagement of this compound using immunoprecipitation (IP) followed by Western blot analysis. Additionally, it includes a summary of quantitative data on AT9283's activity and visual diagrams of the relevant signaling pathways and the experimental workflow.
Data Presentation
The following table summarizes the in vitro inhibitory activity of AT9283 against its primary kinase targets. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency in inhibiting the biochemical function of the target kinase.
| Target Kinase | IC50 (nM) | Reference |
| Aurora A | ~3 | [5] |
| Aurora B | ~3 | [5] |
| JAK2 | 1.2 | [6] |
| JAK3 | 1.1 | [6] |
| Abl (T315I) | 4 | [7] |
| Flt3 | ~15 (57% inhibition) | [1] |
Signaling Pathways
AT9283 exerts its effects by interfering with key signaling pathways that control cell division and proliferation. The following diagrams illustrate the Aurora kinase and JAK/STAT signaling pathways, highlighting the points of inhibition by AT9283.
Caption: Aurora Kinase Signaling Pathway Inhibition by AT9283.
Caption: JAK/STAT Signaling Pathway Inhibition by AT9283.
Experimental Protocols
Immunoprecipitation Protocol for AT9283 Target Engagement
This protocol details the steps to assess the binding of AT9283 to its target kinases in a cellular context. The principle involves treating cells with AT9283, lysing the cells, and then using an antibody specific to the target kinase to pull down the protein along with any bound inhibitor. The presence of the target protein is then confirmed by Western blot.
Materials:
-
Cell line expressing the target kinase(s) of interest (e.g., HCT116, K562)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors
-
Primary antibody against the target kinase (e.g., anti-Aurora A, anti-Aurora B, anti-JAK2)
-
Protein A/G magnetic beads or agarose beads
-
Wash Buffer (e.g., modified RIPA buffer or PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
Microcentrifuge tubes
-
Cell scraper
-
Rotating wheel or rocker
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 10-100 nM) or vehicle control (DMSO) for a specified time (e.g., 2-4 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer to the cells (e.g., 1 mL per 10^7 cells).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20-30 µL of Protein A/G beads to the clarified lysate.
-
Incubate on a rotator for 30-60 minutes at 4°C to reduce non-specific binding.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the pre-cleared lysate.
-
To 500-1000 µg of protein lysate, add the primary antibody against the target kinase at the manufacturer's recommended concentration.
-
Incubate overnight at 4°C on a rotator.
-
Add 30-50 µL of pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C on a rotator to capture the immune complexes.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After each wash, pellet the beads and completely remove the supernatant.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Add 30-50 µL of 2x Laemmli sample buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads and collect the supernatant containing the immunoprecipitated proteins.
-
Western Blot Protocol
Following immunoprecipitation, Western blotting is performed to detect the presence of the target kinase.
Materials:
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target kinase
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE:
-
Load the eluted samples from the IP, along with a sample of the initial cell lysate (input control), onto an SDS-PAGE gel.
-
Run the gel according to standard procedures to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against the target kinase (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an appropriate imaging system.
-
Experimental Workflow Diagram
The following diagram outlines the key steps of the immunoprecipitation and Western blot workflow.
Caption: Immunoprecipitation and Western Blot Workflow.
References
- 1. A Phase I and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. massivebio.com [massivebio.com]
- 4. AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for AT9283 Hydrochloride in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT9283 hydrochloride is a potent, multi-targeted kinase inhibitor with significant anti-tumor activity.[1][2] Its primary targets include Aurora A and Aurora B kinases, which are crucial regulators of mitosis.[3][4] Overexpression of these kinases is common in various human cancers, making them attractive therapeutic targets.[4][5] AT9283 also demonstrates inhibitory activity against other kinases implicated in cancer, such as Janus kinase 2 (JAK2) and the Abl tyrosine kinase.[1][2][3][6][7] Preclinical studies in various xenograft mouse models have demonstrated the efficacy of AT9283 in inhibiting tumor growth, both as a monotherapy and in combination with other agents.[7][8] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in a xenograft mouse model setting.
Mechanism of Action
AT9283 exerts its anti-cancer effects by disrupting the normal progression of the cell cycle.[3] By inhibiting Aurora kinases A and B, it interferes with critical mitotic events such as centrosome maturation, spindle formation, chromosome alignment, and cytokinesis.[3] This disruption leads to mitotic arrest, aneuploidy, and ultimately apoptosis (programmed cell death) in cancer cells.[3][9] The inhibition of JAK2 signaling by AT9283 further contributes to its anti-proliferative and pro-apoptotic effects in certain hematological malignancies.[10] A key pharmacodynamic biomarker of AT9283 activity is the inhibition of phosphorylation of histone H3 on serine 10, a direct substrate of Aurora B kinase.[5][11]
Data Presentation: In Vivo Efficacy of AT9283 in Xenograft Models
The following table summarizes quantitative data from preclinical studies of AT9283 in various xenograft mouse models.
| Tumor Type | Xenograft Model | Treatment Regimen | Route of Administration | Tumor Growth Inhibition (TGI) | Reference |
| Mantle Cell Lymphoma | Granta-519 | 10 mg/kg, daily for 3 weeks | IV | 10-20% | [12] |
| Mantle Cell Lymphoma | Granta-519 | 15 mg/kg, daily for 3 weeks | IV | 10-20% | [12] |
| Mantle Cell Lymphoma | Granta-519 | 20 mg/kg | Not Specified | Significant tumor growth inhibition | [8] |
| Mantle Cell Lymphoma | Granta-519 | 10 mg/kg AT9283 + 10 mg/kg Docetaxel, once weekly for 3 weeks | IV | >60% | [12] |
| Mantle Cell Lymphoma | Granta-519 | 15 mg/kg AT9283 + 10 mg/kg Docetaxel, once weekly for 3 weeks | IV | >60% | [12] |
| Colorectal Cancer | HCT116 | 10 mg/kg, twice daily for 9 days | IP | Significant tumor growth inhibition | [11][13] |
| Colorectal Cancer | HCT116 | 5 mg/kg AT9283 (4 days/week) + 12.5 mg/kg Paclitaxel (once weekly) for 3 weeks | IP | T/C value of 54% (AT9283 alone) | [13] |
| Ovarian Cancer | A2780 | Not Specified | IP | Efficacious | [11] |
Experimental Protocols
Xenograft Mouse Model Establishment
Materials:
-
Human cancer cell line of interest (e.g., HCT116, Granta-519)
-
Immunocompromised mice (e.g., nude mice, SCID mice)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Syringes and needles
-
Calipers
Procedure:
-
Culture the selected human cancer cell line under appropriate conditions to achieve the desired cell number.
-
Harvest the cells and resuspend them in sterile PBS, with or without Matrigel, at a concentration typically ranging from 1 x 10^6 to 10 x 10^6 cells per 100-200 µL.
-
Subcutaneously inject the cell suspension into the flank of each immunocompromised mouse.
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), measure the tumor volume using calipers with the formula: (Length x Width²) / 2.
-
Randomize the mice into treatment and control groups.
This compound Administration
Materials:
-
This compound
-
Appropriate vehicle for solubilization (e.g., as recommended by the manufacturer or determined from literature)
-
Syringes and needles for the chosen route of administration (e.g., intraperitoneal, intravenous)
-
Animal balance
Procedure:
-
Prepare the this compound solution in the appropriate vehicle at the desired concentration. The formulation should be prepared fresh daily unless stability data indicates otherwise.
-
Weigh each mouse to determine the precise volume of the drug solution to be administered.
-
Administer this compound to the mice in the treatment group(s) according to the predetermined dose and schedule (e.g., 10 mg/kg, intraperitoneally, twice daily).[11]
-
Administer an equivalent volume of the vehicle to the mice in the control group.
-
Monitor the mice daily for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.
Assessment of Anti-Tumor Efficacy
Materials:
-
Calipers
-
Animal balance
Procedure:
-
Measure the tumor volume and body weight of each mouse 2-3 times per week throughout the study.
-
Continue treatment for the specified duration.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the excised tumors.
-
Calculate the tumor growth inhibition (TGI) using the formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
For survival studies, monitor the mice until a predetermined endpoint is reached (e.g., tumor volume reaches a specific size, or signs of morbidity are observed).
Pharmacodynamic (Biomarker) Analysis
Materials:
-
Tumor tissue samples
-
Protein extraction reagents
-
Antibodies for Western blotting (e.g., anti-phospho-histone H3, anti-p53)
-
Reagents for immunohistochemistry
Procedure:
-
Collect tumor samples at specified time points after AT9283 administration.[11]
-
For Western blot analysis, homogenize the tumor tissue and extract proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against the biomarkers of interest (e.g., phospho-histone H3) and appropriate secondary antibodies.
-
Visualize and quantify the protein bands. A decrease in phospho-histone H3 levels indicates target engagement by AT9283.[11]
-
For immunohistochemistry, fix, embed, and section the tumor tissue.
-
Stain the sections with antibodies against relevant biomarkers to assess their expression and localization within the tumor. For example, an increase in p53 staining can suggest the induction of apoptosis.
Visualizations
Signaling Pathway of AT9283
Caption: Signaling pathway inhibited by this compound.
Experimental Workflow for Xenograft Mouse Model
Caption: Experimental workflow for an AT9283 xenograft study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. massivebio.com [massivebio.com]
- 4. At-9283 | C19H23N7O2 | CID 135398495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. AT-9283, a small-molecule multi-targeted kinase inhibitor for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. astx.com [astx.com]
- 12. astx.com [astx.com]
- 13. tandfonline.com [tandfonline.com]
Application Notes and Protocols for AT9283 Hydrochloride Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT9283 hydrochloride is a multi-targeted kinase inhibitor with potent activity against Aurora kinase A and Aurora kinase B, Janus kinase 2 (JAK2), and Abl kinase.[1][2] Its mechanism of action involves the disruption of mitotic progression, leading to cell cycle arrest and apoptosis, making it a promising candidate for cancer therapy.[2] Preclinical and clinical studies have explored the potential of AT9283 as a monotherapy and in combination with other anticancer agents to enhance therapeutic efficacy and overcome drug resistance.
These application notes provide a comprehensive overview and detailed protocols for investigating the combination therapy of this compound with other anticancer agents, with a focus on taxanes like paclitaxel and docetaxel. The provided methodologies for in vitro and in vivo studies are intended to guide researchers in the preclinical evaluation of AT9283 combination strategies.
Mechanism of Action and Rationale for Combination Therapy
AT9283 primarily exerts its anticancer effects by inhibiting Aurora kinases A and B, which are key regulators of mitosis.[2][3] Inhibition of these kinases leads to defects in chromosome segregation and cytokinesis, ultimately triggering apoptosis.[1][4] Additionally, AT9283 inhibits the JAK2/STAT3 signaling pathway, which is often constitutively active in various cancers and promotes cell proliferation and survival.[5][6]
The rationale for combining AT9283 with other anticancer agents, particularly microtubule-targeting agents like taxanes (paclitaxel and docetaxel), is based on their complementary mechanisms of action. Taxanes stabilize microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle.[7] The combination of a mitotic checkpoint inhibitor (AT9283) with a microtubule stabilizer (taxane) can lead to a synergistic increase in mitotic catastrophe and apoptosis.[1][4]
Data Presentation: In Vitro and In Vivo Efficacy of AT9283 Combination Therapy
The following tables summarize key quantitative data from preclinical studies evaluating the combination of AT9283 with other anticancer agents.
Table 1: In Vitro Efficacy of this compound Combination Therapy
| Cell Line | Combination Agent | AT9283 IC50 (µM) | Combination Effect | Reference |
| Granta-519 (Mantle Cell Lymphoma) | Docetaxel | < 1 | Synergistic Apoptosis | [1][4] |
| HCT116 (Colorectal Carcinoma) | Paclitaxel | Not Specified | Synergistic Growth Inhibition | [7] |
Table 2: In Vivo Efficacy of this compound Combination Therapy
| Tumor Model | Combination Agent | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Granta-519 Xenograft | Docetaxel | AT9283 (15 or 20 mg/kg) + Docetaxel (10 mg/kg) | Statistically significant TGI and enhanced survival | [1][4] |
| HCT116 Xenograft | Paclitaxel | Suboptimal doses of both agents | Improved tumor growth inhibition | [7] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Analysis
This protocol describes the determination of cell viability using the MTT assay and subsequent analysis of synergy using the Chou-Talalay method.
Materials:
-
Complete cell culture medium
-
This compound
-
Combination agent (e.g., docetaxel, paclitaxel)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells in complete medium to ~80% confluency.
-
Trypsinize and seed cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).
-
Incubate overnight to allow for cell attachment.[9]
-
-
Drug Treatment:
-
Prepare stock solutions of AT9283 and the combination agent in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of each drug alone and in combination at a constant ratio (e.g., based on the IC50 values of the individual drugs).
-
Treat cells with single agents and combinations for a specified duration (e.g., 48 or 72 hours). Include a vehicle-treated control group.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis (Chou-Talalay Method):
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol is for assessing the effects of AT9283 combination therapy on key signaling proteins.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-Histone H3 (Ser10), rabbit anti-phospho-STAT3 (Tyr705), and their corresponding total protein antibodies).[6][12]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification:
-
Lyse treated cells and quantify protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the corresponding total protein levels.
-
Visualizations
Signaling Pathway Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. massivebio.com [massivebio.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. astx.com [astx.com]
- 6. Antimyeloma activity of a multitargeted kinase inhibitor, AT9283, via potent Aurora kinase and STAT3 inhibition either alone or in combination with lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Low-dose paclitaxel downregulates MYC proto-oncogene bHLH transcription factor expression in colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HCT116 Cells [cytion.com]
- 9. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 10. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by AT9283 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT9283 is a potent, multi-targeted small molecule inhibitor with significant activity against several kinases, most notably Aurora kinases A and B.[1][2][3] These serine/threonine kinases are crucial regulators of mitosis, playing essential roles in centrosome function, spindle formation, and chromosome segregation.[1][4] Dysregulation and overexpression of Aurora kinases are common in various human cancers, making them attractive targets for therapeutic intervention.[4][5][6] AT9283 hydrochloride disrupts the normal cell cycle progression by inhibiting these kinases, leading to mitotic arrest and subsequently inducing programmed cell death, or apoptosis.[1][7] This application note provides a detailed protocol for the analysis of AT9283-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
The Annexin V/PI assay is a widely used and reliable method for detecting and quantifying apoptosis.[8] In healthy cells, phosphatidylserine (PS) residues are located on the inner leaflet of the plasma membrane.[9] During early apoptosis, this membrane asymmetry is lost, and PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[9] Propidium iodide is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. This dual-staining method allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).[10][11]
Mechanism of Action of this compound
AT9283 primarily functions as an inhibitor of Aurora kinases A and B.[1][2] Inhibition of Aurora B, a key component of the chromosomal passenger complex, disrupts the proper alignment and segregation of chromosomes during mitosis.[1] This leads to mitotic arrest, often characterized by endoreduplication, and ultimately triggers the intrinsic apoptotic pathway.[6][12] Studies have shown that treatment of various cancer cell lines with AT9283 leads to a dose- and time-dependent increase in apoptosis.[6][12][13] In addition to its effects on Aurora kinases, AT9283 also inhibits other kinases such as JAK2 and BCR-ABL, suggesting a broader anti-cancer activity.[2]
Caption: Signaling pathway of AT9283-induced apoptosis.
Experimental Protocols
Materials
-
This compound (prepare stock solution in DMSO)
-
Cancer cell line of interest (e.g., B-cell non-Hodgkin's lymphoma, multiple myeloma, or other susceptible lines)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit
-
1X Annexin V Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[9][10]
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Cell Culture and Treatment with AT9283
-
Seed cells at a density of 1 x 10^6 cells in a T25 culture flask or appropriate culture vessel.[11] Prepare triplicate samples for each experimental condition.
-
Incubate the cells for 24-48 hours, or until they reach the desired confluency.
-
Treat the cells with varying concentrations of this compound. Based on published data, a concentration range of 5 nM to 2 µM can be effective.[6][12] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Include a vehicle-treated control (e.g., DMSO) and a positive control for apoptosis (e.g., treatment with a known apoptosis-inducing agent).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Staining Protocol for Flow Cytometry
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the culture supernatant (which may contain floating apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin.[11] Combine the supernatant and the detached cells.
-
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at approximately 670 x g for 5 minutes at room temperature and carefully removing the supernatant.[11]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]
-
Staining:
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[10] The samples are now ready for analysis on a flow cytometer. It is recommended to analyze the cells as soon as possible after staining.
Caption: Experimental workflow for apoptosis analysis.
Data Presentation and Interpretation
The data obtained from the flow cytometer can be visualized in a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot can be divided into four quadrants to distinguish different cell populations:
-
Lower-Left Quadrant (Q4: Annexin V- / PI-): Viable cells
-
Lower-Right Quadrant (Q3: Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right Quadrant (Q2: Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left Quadrant (Q1: Annexin V- / PI+): Necrotic cells (often considered an artifact of cell handling)
The percentage of cells in each quadrant should be quantified and recorded.
Example Data Table
| Treatment Condition | Concentration | Incubation Time (h) | % Viable Cells (Q4) | % Early Apoptotic Cells (Q3) | % Late Apoptotic/Necrotic Cells (Q2) |
| Vehicle Control (DMSO) | - | 48 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound | 50 nM | 48 | 78.4 ± 3.5 | 15.1 ± 1.8 | 6.5 ± 0.9 |
| This compound | 100 nM | 48 | 62.1 ± 4.2 | 25.8 ± 2.5 | 12.1 ± 1.7 |
| This compound | 500 nM | 48 | 35.7 ± 5.1 | 40.3 ± 3.9 | 24.0 ± 2.8 |
| Positive Control | - | 48 | 10.5 ± 1.5 | 35.2 ± 3.1 | 54.3 ± 4.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line and experimental conditions.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background staining in the negative control | Cell damage during harvesting | Handle cells gently; use a cell scraper instead of trypsin for adherent cells if possible. |
| Low Annexin V staining in the positive control | Inefficient apoptosis induction | Use a more potent apoptosis-inducing agent or increase the treatment time/concentration. |
| High percentage of necrotic cells (PI+) | Harsh cell handling or late-stage apoptosis | Ensure gentle cell handling and consider analyzing cells at an earlier time point. |
| Weak signal | Insufficient staining | Optimize the concentration of Annexin V and PI and ensure proper incubation time. |
Conclusion
The flow cytometry-based Annexin V/PI assay is a robust and quantitative method for assessing apoptosis induced by this compound. By following the detailed protocol outlined in this application note, researchers can effectively characterize the pro-apoptotic activity of this promising anti-cancer agent. Careful optimization of treatment concentrations and incubation times for the specific cell line under investigation is crucial for obtaining reliable and reproducible results. This will provide valuable insights into the cellular response to AT9283 and its potential as a therapeutic agent in drug development.
References
- 1. massivebio.com [massivebio.com]
- 2. Facebook [cancer.gov]
- 3. At-9283 | C19H23N7O2 | CID 135398495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Phase I and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes: Evaluating the Anti-Proliferative Effects of AT9283 Hydrochloride using a Colony Formation Assay
Introduction
AT9283 hydrochloride is a potent, multi-targeted kinase inhibitor with significant anti-neoplastic activity.[1][2] Its primary mechanism of action involves the potent inhibition of Aurora kinases A and B, which are critical serine/threonine kinases that regulate key processes during mitosis, including chromosome condensation and segregation.[2][3] By disrupting these mitotic events, AT9283 can induce mitotic arrest, endoreduplication, and ultimately, apoptosis in cancer cells.[3][4] Additionally, AT9283 has been shown to inhibit other kinases implicated in cancer cell proliferation and survival, such as Janus kinase 2 (JAK2) and the Abl kinase.[1][5][6]
The colony formation assay, or clonogenic assay, is a fundamental in vitro method used to assess the long-term survival and proliferative capacity of single cells following exposure to cytotoxic agents.[7] This assay is particularly valuable for determining the effectiveness of anti-cancer drugs like AT9283, as it measures not just immediate cell death but the ability of cells to retain their reproductive integrity and form viable colonies. These application notes provide a detailed protocol for utilizing a colony formation assay to quantify the dose-dependent inhibitory effects of this compound on cancer cell lines.
Mechanism of Action: AT9283 Signaling Pathway
AT9283 exerts its anti-tumor effects by targeting key kinases involved in cell cycle progression and proliferation. The primary targets are Aurora kinases A and B, which are essential for proper mitotic division.[2][3] Inhibition of these kinases disrupts the formation of the mitotic spindle and chromosome segregation, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[3][8]
Caption: AT9283 inhibits Aurora and JAK kinases, disrupting mitosis and survival pathways.
Quantitative Data Summary
AT9283 has demonstrated potent inhibition of colony formation across various cancer cell lines. The effective concentration typically varies depending on the cell type's sensitivity. The following table summarizes representative data on the inhibitory effects of AT9283.
| Cell Line | Cancer Type | AT9283 Concentration | % Colony Inhibition (Approx.) | Reference |
| B-NHL Lines | B-cell Non-Hodgkin's Lymphoma | < 1 µM (IC50) | ~50% | [4] |
| Solid Tumor Lines | Various Solid Tumors | 10 - 100 nM | Significant Inhibition | [8] |
| MPD Progenitors | Myeloproliferative Disorders | Not Specified | Potent Inhibition | [9] |
Note: The values presented are representative of findings reported in the literature. Actual results will vary based on the specific cell line, assay conditions, and experimental parameters.
Detailed Experimental Protocol: Colony Formation Assay
This protocol outlines the steps to assess the long-term effects of this compound on the clonogenic survival of cancer cells.
Materials and Reagents
-
Selected cancer cell line (e.g., HeLa, A549, or a relevant B-NHL line)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
6-well cell culture plates
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
Sterile water
Procedure
1. Preparation of this compound Stock Solution: a. Prepare a 10 mM stock solution of this compound in sterile DMSO. b. Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
2. Cell Seeding: a. Culture cells to approximately 80-90% confluency. b. Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to obtain a cell pellet. c. Resuspend the cells and perform a cell count (e.g., using a hemocytometer or automated cell counter). d. Seed the cells into 6-well plates at a low density. The optimal seeding density (typically 200-1000 cells/well) must be determined empirically for each cell line to ensure distinct colonies form in the control wells. e. Incubate the plates overnight at 37°C in a 5% CO₂ incubator to allow cells to attach.
3. Drug Treatment: a. The following day, prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500 nM). The final DMSO concentration should be consistent across all wells and should not exceed 0.1%. b. Carefully remove the medium from the wells and replace it with 2 mL of the medium containing the appropriate AT9283 concentration. Include a vehicle control (DMSO only). c. Return the plates to the incubator.
4. Incubation and Colony Formation: a. Incubate the plates for 10-14 days. The incubation period should be sufficient for single cells in the control wells to form colonies of at least 50 cells.[7] b. Monitor the plates periodically for colony growth and medium color. If necessary, replace the medium every 3-4 days with fresh, drug-containing medium.
5. Colony Staining and Visualization: a. After the incubation period, carefully wash the wells twice with PBS to remove the medium and any non-adherent cells. b. Fix the colonies by adding 1 mL of 100% methanol to each well and incubating for 15 minutes at room temperature. c. Remove the methanol and add 1 mL of 0.5% crystal violet solution to each well. d. Stain for 20-30 minutes at room temperature. e. Gently wash the wells with tap water until the excess stain is removed and the colonies are clearly visible. f. Allow the plates to air dry completely.
6. Data Acquisition and Analysis: a. Scan or photograph the dried plates to document the results. b. Count the number of colonies in each well. A colony is typically defined as a cluster of ≥50 cells.[7] c. Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
- Plating Efficiency (PE) = (Number of colonies in control / Number of cells seeded in control) x 100%
- Surviving Fraction (SF) = (Number of colonies in treated well) / (Number of cells seeded x (PE / 100)) d. Plot the Surviving Fraction as a function of this compound concentration to generate a dose-response curve.
Experimental Workflow Diagram
The following diagram illustrates the key steps of the colony formation assay protocol.
Caption: Workflow for the colony formation assay with AT9283 treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. At-9283 | C19H23N7O2 | CID 135398495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. massivebio.com [massivebio.com]
- 4. AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Quantifying chemotoxicity on cancer cell colony formation using live-cell imaging | Axion Biosystems [axionbiosystems.com]
- 8. researchgate.net [researchgate.net]
- 9. AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AT9283 hydrochloride solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of AT9283 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is AT9283 and its mechanism of action?
AT9283 is a multi-targeted kinase inhibitor with potent activity against Aurora A, Aurora B, JAK2, JAK3, and Abl (T315I), with IC50 values in the low nanomolar range.[1][2][3] Its primary mechanism of action involves the inhibition of Aurora kinases, which are crucial for regulating mitosis.[4][5][6] By inhibiting these kinases, AT9283 can disrupt cell division and induce apoptosis (programmed cell death) in cancer cells.[5][7] It also demonstrates potent inhibition of the JAK2 signaling pathway, making it a subject of investigation for myeloproliferative disorders.[8]
Q2: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as DMSO and ethanol. It is generally considered to have low solubility in aqueous solutions. For in vitro studies, DMSO is the most commonly recommended solvent for preparing stock solutions.[1][2][3] For in vivo applications, specific formulations involving co-solvents like PEG300 and Tween-80 are often necessary.[1]
Solubility Data
The following table summarizes the solubility of AT9283 (free base) and its hydrochloride salt in various solvents. Please note that solubility can vary slightly between different batches of the compound.
| Solvent | AT9283 (Free Base) Solubility | This compound Solubility | Notes |
| DMSO | ≥ 100 mg/mL (262.17 mM)[1], 76 mg/mL (199.25 mM)[3], 71 mg/mL (186.14 mM)[2], 30 mg/mL[9] | Data not specified | Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[3] |
| Ethanol | 22 mg/mL (57.68 mM)[2], 10 mg/mL[9], ≥47.6 mg/mL with sonication | Data not specified | Sonication may be required to achieve higher concentrations.[2][10] |
| Water | < 1 mg/mL (insoluble or slightly soluble)[2] | Data not specified | AT9283 is poorly soluble in aqueous solutions. |
| DMF | 30 mg/mL | Data not specified | |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL[9] | Data not specified | Illustrates the significant drop in solubility in aqueous buffers, even with a co-solvent. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.55 mM)[1] | Data not specified | A common formulation for in vivo experiments. The solution should be clear.[1] |
Experimental Protocols
Protocol for Preparing this compound Stock Solutions (for in vitro use)
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be applied.[11] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the clear stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[3]
Troubleshooting Guide
Issue: My this compound precipitated when I diluted the DMSO stock solution into my aqueous cell culture medium.
-
Question: Why did this happen? Answer: This is a common issue for compounds with low aqueous solubility. When the concentrated DMSO stock is rapidly diluted into the aqueous medium, the concentration of this compound may exceed its solubility limit in the final mixture, causing it to "crash out" of solution.[12]
-
Question: What steps can I take to resolve this? Answer:
-
Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
Use a Serial Dilution Approach: Instead of adding the highly concentrated stock directly to your final volume of media, perform one or more intermediate dilution steps in the cell culture medium. This gradual reduction in the DMSO concentration can help keep the compound in solution.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound. Adding a cold stock solution to cold media can decrease solubility.[11]
-
Increase Final DMSO Concentration (with caution): If your cell line can tolerate it, slightly increasing the final percentage of DMSO in the culture medium (e.g., from 0.1% to 0.5%) may help. However, it is crucial to include a vehicle control with the same final DMSO concentration to account for any solvent-induced effects.[12]
-
Check for Media Interactions: Components in the cell culture medium, especially serum proteins, can sometimes interact with the compound.[12] Consider testing the solubility in serum-free versus serum-containing media if you continue to experience issues.
-
Issue: My this compound powder is difficult to dissolve in DMSO.
-
Question: I've added DMSO, but the powder isn't dissolving completely. What should I do? Answer:
-
Vortex Thoroughly: Ensure you have vortexed the solution for an adequate amount of time (1-2 minutes).
-
Gentle Warming: Warm the solution in a 37°C water bath for 5-10 minutes. This can significantly aid dissolution.[11]
-
Sonication: A brief sonication in a water bath can help break up any clumps of powder and enhance dissolution.[11]
-
Use Fresh DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Old or improperly stored DMSO can have a higher water content, which will reduce its effectiveness as a solvent for hydrophobic compounds. Always use fresh, anhydrous DMSO from a tightly sealed container.[3]
-
Visualizations
Caption: AT9283 inhibits Aurora A/B and JAK2 signaling pathways.
Caption: Workflow for troubleshooting this compound solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AT9283 | Autophagy | Aurora Kinase | FLT | JAK | Bcr-Abl | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. At-9283 | C19H23N7O2 | CID 135398495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. massivebio.com [massivebio.com]
- 6. ovid.com [ovid.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. apexbt.com [apexbt.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
AT9283 Hydrochloride In Vivo Optimization Technical Support Center
Welcome to the technical support center for optimizing AT9283 hydrochloride dosage in in vivo studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting common issues, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a multi-targeted kinase inhibitor. Its primary mechanism of action is the potent inhibition of Aurora kinases A and B, which are crucial for regulating mitosis.[1] By inhibiting these kinases, AT9283 disrupts cell division, leading to mitotic arrest and subsequent apoptosis (programmed cell death).[1] Additionally, AT9283 targets other kinases implicated in cancer cell proliferation and survival, including Janus kinase 2 (JAK2), JAK3, and Abl kinase.[2][3] This multi-targeted profile makes it a subject of investigation for various solid tumors and hematological malignancies.[2][3]
Q2: What is a recommended starting dose for in vivo studies with this compound in mice?
A2: Based on published literature, a common starting dose for this compound in mouse xenograft models is in the range of 15-20 mg/kg, administered via intraperitoneal (i.p.) injection.[1] However, the optimal dose can vary depending on the tumor model, mouse strain, and treatment schedule. It is crucial to perform a dose-response study to determine the most effective and well-tolerated dose for your specific experimental conditions.
Q3: How should I prepare this compound for in vivo administration?
A3: this compound has limited solubility in aqueous solutions. A commonly used vehicle for intraperitoneal (i.p.) injection in mice is a formulation consisting of 10% DMSO, 20% water, and 70% hydroxypropyl-β-cyclodextrin (25% w/v aq). Another suggested solvent system is 2% DMSO + 30% PEG300 + ddH2O. It is recommended to prepare the formulation fresh for optimal results.
Q4: What are the expected pharmacodynamic effects of AT9283, and how can I monitor them?
A4: The primary pharmacodynamic effect of AT9283 is the inhibition of Aurora kinase activity. A reliable biomarker for monitoring this is the phosphorylation of histone H3 at serine 10 (pHH3), a direct substrate of Aurora B.[4] Inhibition of Aurora A can also be assessed, though specific biomarkers may be more complex.[5] You can monitor changes in pHH3 levels in tumor tissue via immunohistochemistry (IHC) or western blotting at various time points after AT9283 administration. A decrease in pHH3 levels would indicate target engagement.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Action(s) |
| Significant animal weight loss (>15-20%) or signs of toxicity (e.g., lethargy, ruffled fur) | The administered dose is too high. | - Reduce the dosage of this compound.- Decrease the frequency of administration.- Consider a different dosing schedule (e.g., intermittent vs. continuous).- Ensure the vehicle is well-tolerated by including a vehicle-only control group. |
| Poor tumor growth inhibition despite using a published dose | - Insufficient drug exposure.- The tumor model is resistant to AT9283.- Improper drug formulation or administration. | - Confirm the formulation is homogenous and the drug is fully dissolved.- Increase the dose or frequency of administration, while closely monitoring for toxicity.- Verify target engagement by measuring pharmacodynamic markers (e.g., pHH3) in the tumors.- Consider combination therapy with other agents, such as docetaxel, which has shown synergistic effects.[1] |
| Precipitation of the compound during or after formulation | - Poor solubility of this compound in the chosen vehicle.- Incorrect preparation of the vehicle. | - Ensure the components of the vehicle are of high quality and correctly proportioned.- Prepare the formulation fresh before each use.- Gentle warming and vortexing may aid in dissolution.- Consider testing alternative solubilizing agents. |
| Inconsistent tumor growth inhibition between animals in the same treatment group | - Variability in tumor implantation and initial size.- Inconsistent administration of the drug. | - Ensure consistent tumor cell implantation technique and randomize animals into treatment groups based on initial tumor volume.- Standardize the administration procedure (e.g., injection volume, site) for all animals. |
Quantitative Data Summary
The following table summarizes previously reported in vivo dosages of AT9283 in mouse models:
| Tumor Model | Mouse Strain | Dosage | Administration Route | Dosing Schedule | Observed Effect | Reference |
| Mantle Cell Lymphoma Xenograft | Not Specified | 15 mg/kg | i.p. | Not Specified | Modest anti-tumor activity. | [1] |
| Mantle Cell Lymphoma Xenograft | Not Specified | 20 mg/kg | i.p. | Not Specified | Significant tumor growth inhibition and enhanced survival. | [1] |
| Mantle Cell Lymphoma Xenograft (Combination) | Not Specified | 15 or 20 mg/kg AT9283 + 10 mg/kg Docetaxel | i.p. | Not Specified | Statistically significant tumor growth inhibition and enhanced survival. | [1] |
| BCR-ABL(+) Leukemia | Not Specified | 7.5-12.5 mg/kg | Not Specified | Twice daily, 5 days/week (2 cycles) | Efficient tumor growth inhibition. | [6] |
| Multiple Myeloma | Not Specified | 45 mg/kg | Not Specified | Once daily, twice/week (4 cycles) | Less efficient than continuous infusion. | [6] |
| Human Colorectal Carcinoma (HCT116) | Not Specified | 10 mg/kg (monotherapy) or 5 mg/kg (with Paclitaxel) | Not Specified | Twice daily for 5 days or twice daily for 4 days | Predicted response was nearly identical to actual response. | [6] |
Experimental Protocols
Protocol 1: In Vivo Dose-Response Study of this compound in a Xenograft Mouse Model
-
Animal Model: Utilize an appropriate immunocompromised mouse strain (e.g., BALB/c nude) and a human cancer cell line known to be sensitive to Aurora kinase inhibition.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
AT9283 Formulation: Prepare a fresh stock solution of this compound in a suitable vehicle (e.g., 10% DMSO, 20% water, 70% hydroxypropyl-β-cyclodextrin (25% w/v aq)).
-
Dose Escalation: Administer a range of doses (e.g., 10, 15, 20, 25 mg/kg) via intraperitoneal injection according to a defined schedule (e.g., once daily for 5 consecutive days). Include a vehicle-only control group.
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the animals daily for any signs of toxicity.
-
-
Pharmacodynamic Analysis: At the end of the study, or at specific time points, collect tumor samples for analysis of pharmacodynamic markers such as pHH3 by IHC or western blot.
-
Data Analysis: Plot mean tumor volume and body weight for each group over time. Statistically analyze the differences in tumor growth between the treated and control groups.
Visualizations
Caption: Signaling pathways targeted by this compound.
Caption: Experimental workflow for in vivo dose optimization.
Caption: Troubleshooting decision tree for common in vivo issues.
References
- 1. AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing and predicting the in vivo activity of AT9283 as a monotherapy and in combination with paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of AT9283 hydrochloride on kinases
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of AT9283 hydrochloride. The following troubleshooting guides and FAQs are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is AT9283 and what are its primary targets?
A1: AT9283 is a multi-targeted small-molecule kinase inhibitor. Its primary intended targets include Aurora kinase A, Aurora kinase B, Janus kinase 2 (JAK2), Janus kinase 3 (JAK3), and Abelson murine leukemia viral oncogene homolog 1 (ABL1), including the gatekeeper mutant T315I.[1] It has also been shown to potently inhibit FMS-like tyrosine kinase 3 (FLT3).[1]
Q2: How should "off-target" be defined for a multi-targeted inhibitor like AT9283?
A2: For a multi-targeted inhibitor such as AT9283, "off-target" can refer to two scenarios:
-
Unintended Kinase Inhibition: Inhibition of kinases that are not part of the intended target profile (e.g., Aurora kinases, JAK2/3, ABL1, FLT3).
-
Context-Specific Adverse Effects: Inhibition of primary targets in non-diseased cells or tissues, leading to adverse effects.
Q3: What are some known off-target kinases for AT9283?
Q4: What are the potential cellular consequences of AT9283's multi-targeted nature?
A4: The inhibition of multiple kinases can lead to complex cellular phenotypes. For example, dual inhibition of Aurora B and JAK2 can induce both mitotic arrest and suppression of downstream JAK-STAT signaling.[3] This can be beneficial in certain cancer contexts but may also lead to toxicities in normal tissues.
Q5: What are the known clinical side effects of AT9283, and how might they relate to its kinase inhibition profile?
A5: Clinical studies of AT9283 have reported side effects such as myelosuppression (leucopenia, neutropenia, thrombocytopenia) and cardiovascular toxicities (myocardial infarction, hypertension, cardiomyopathy).[4] Myelosuppression is a known consequence of inhibiting Aurora kinases and JAK2, which are crucial for the proliferation of hematopoietic progenitor cells. Cardiovascular toxicities could be related to the inhibition of unforeseen off-target kinases in cardiac tissues.
Troubleshooting Guides
Problem 1: Discrepancy between Biochemical and Cellular Assay Results
Symptoms:
-
Potent inhibition of a kinase in a biochemical (e.g., cell-free) assay, but weaker or no activity in a cellular assay.
-
Unexpected cellular phenotype that does not correlate with the inhibition of the primary target kinases.
Possible Causes:
-
Cellular ATP Competition: The intracellular concentration of ATP (1-5 mM) is significantly higher than that used in many biochemical assays.[5] As an ATP-competitive inhibitor, AT9283's potency in cells can be reduced by competition with endogenous ATP.
-
Cell Permeability: AT9283 may have poor permeability into the specific cell line being used.
-
Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps such as P-glycoprotein.
-
Off-Target Effects Dominating Phenotype: The observed cellular effect may be due to the inhibition of an unknown, more potent off-target kinase in that specific cellular context.
Solutions:
-
Vary ATP Concentration in Biochemical Assays: Perform biochemical assays with ATP concentrations that mimic physiological levels to get a more accurate IC50 value.
-
Cellular Thermal Shift Assay (CETSA): Use CETSA to confirm target engagement within intact cells. A thermal shift indicates direct binding of AT9283 to the target kinase.
-
Use Cell Lines with Known Efflux Pump Expression: Test AT9283 in cell lines with varying levels of efflux pump expression to assess its susceptibility to active transport.
-
Comprehensive Off-Target Profiling: If the phenotype is unexpected, consider a broad kinase screen to identify potential off-target interactions.
Problem 2: High Levels of Cell Death in Control (Non-Cancerous) Cell Lines
Symptoms:
-
Significant apoptosis or growth inhibition in non-transformed cell lines at concentrations effective against cancer cells.
Possible Causes:
-
On-Target Toxicity: The control cell line may be highly dependent on one of AT9283's primary targets (e.g., Aurora kinases for rapidly dividing cells, or JAK2 for certain hematopoietic lineages).
-
Off-Target Toxicity: Inhibition of a kinase essential for the survival of the control cell line.
Solutions:
-
Lower AT9283 Concentration: Determine the therapeutic window by performing dose-response curves on both cancer and control cell lines.
-
Knockdown/Knockout Experiments: Use siRNA or CRISPR to individually knock down the primary targets of AT9283 in the control cell line to determine which target is responsible for the toxicity.
-
Compare with More Selective Inhibitors: If available, use inhibitors with greater selectivity for individual targets of AT9283 to dissect the cause of toxicity.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Notes |
| Aurora A | 3 | |
| Aurora B | 3 | |
| JAK2 | 1.2 | |
| JAK3 | 1.1 | |
| ABL1 | 4 | Wild-type |
| ABL1 (T315I) | 1.2 | Imatinib-resistant mutant |
| FLT3 | 30 | |
| MKK3 | Not specified | Inhibition of protein levels observed |
| MAP3K19 | Not specified | Identified as a specific inhibitor |
This table compiles data from multiple sources. IC50 values can vary depending on the assay conditions.[1][2][4]
Experimental Protocols
In Vitro Radiometric Kinase Assay
This protocol is a general guideline for determining the IC50 of AT9283 against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
This compound dissolved in DMSO
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of AT9283 in DMSO, and then dilute into the kinase reaction buffer.
-
In a 96-well plate, add the diluted AT9283, the kinase, and the substrate peptide.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Kₘ for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop buffer (e.g., 30% acetic acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each AT9283 concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Cellular Thermal Shift Assay (CETSA)
This protocol is to confirm the engagement of AT9283 with its target kinase in a cellular environment.
Materials:
-
Cell line of interest
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
Antibodies against the target kinase and a loading control (e.g., β-actin)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture cells to ~80% confluency.
-
Treat the cells with the desired concentration of AT9283 or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody against the target kinase.
-
A shift in the melting curve (i.e., more soluble protein at higher temperatures) in the AT9283-treated samples compared to the vehicle control indicates target engagement.
Signaling Pathways and Experimental Workflows
Caption: Overview of signaling pathways affected by AT9283.
Caption: Workflow for an in vitro radiometric kinase assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Phase I and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
cell line resistance to AT9283 hydrochloride treatment
Welcome to the technical support center for AT9283 hydrochloride treatment. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions related to cell line resistance to AT9283.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a multi-targeted kinase inhibitor. Its primary targets include Aurora kinase A, Aurora kinase B, Janus kinase 2 (JAK2), and the ABL kinase.[1][2] By inhibiting these kinases, AT9283 disrupts cell cycle progression, leading to mitotic arrest and subsequent programmed cell death (apoptosis).[3] It has shown activity in various cancer cell lines, including those with resistance to other tyrosine kinase inhibitors.[1]
Q2: My cells are not responding to AT9283 treatment. What could be the reason?
A2: Lack of response to AT9283 can be due to several factors, including intrinsic or acquired resistance. Intrinsic resistance means the cells are naturally resistant to the drug, while acquired resistance develops after a period of successful treatment. It is also important to verify the correct dosage and administration protocol for your specific cell line.
Q3: What are the known or potential mechanisms of acquired resistance to Aurora kinase inhibitors like AT9283?
A3: While specific mechanisms for AT9283 resistance are not extensively documented, resistance to the broader class of Aurora kinase inhibitors can occur through several mechanisms:
-
Target protein mutations: Point mutations in the kinase domain of target proteins, such as Aurora B, can prevent the inhibitor from binding effectively.
-
Upregulation of anti-apoptotic proteins: Increased expression of anti-apoptotic proteins, such as Bcl-xL, can help cancer cells evade drug-induced apoptosis.[4]
-
Activation of bypass signaling pathways: Cells may activate alternative survival pathways to compensate for the inhibition of the primary targets. Activation of the mTOR pathway has been implicated in resistance to Aurora A kinase inhibitors.
-
Drug efflux pumps: Increased expression of multidrug resistance proteins can actively pump the drug out of the cell, reducing its intracellular concentration.
Q4: Can AT9283 be used to treat cell lines that are resistant to other drugs?
A4: Yes, AT9283 has been shown to be effective against cell lines that have developed resistance to other tyrosine kinase inhibitors, such as imatinib-resistant chronic myeloid leukemia (CML) cells.[1] This is due to its multi-targeted nature, which allows it to inhibit alternative signaling pathways that may be driving the resistance.
Troubleshooting Guides
Issue 1: Decreased Sensitivity or Acquired Resistance to AT9283
If you observe that your cell line, which was initially sensitive to AT9283, now requires a higher concentration of the drug to achieve the same effect, or is no longer responding, you may be dealing with acquired resistance.
Troubleshooting Steps:
-
Confirm Resistance:
-
Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of AT9283 in your current cell line.
-
Compare the new IC50 value to the one you obtained for the original, sensitive parental cell line. A significant increase in the IC50 value confirms the development of resistance.
-
-
Investigate Potential Mechanisms:
-
Target Mutation Analysis: Sequence the kinase domains of Aurora A and Aurora B in your resistant cell line to check for point mutations.
-
Western Blot Analysis:
-
Assess the expression levels of anti-apoptotic proteins like Bcl-xL and Mcl-1. An upregulation in the resistant cells compared to the parental line could indicate a resistance mechanism.
-
Examine the phosphorylation status of key proteins in bypass pathways, such as Akt and S6 kinase in the mTOR pathway. Increased phosphorylation in the resistant line might suggest the activation of these survival pathways.
-
-
Drug Efflux Pump Activity: Use a fluorescent substrate assay to measure the activity of common drug efflux pumps like P-glycoprotein (MDR1).
-
-
Strategies to Overcome Resistance:
-
Combination Therapy: Consider combining AT9283 with other therapeutic agents. For example, if you observe upregulation of Bcl-xL, a combination with a Bcl-xL inhibitor might restore sensitivity. If the mTOR pathway is activated, co-treatment with an mTOR inhibitor could be effective.
-
Alternative Inhibitors: If a specific mutation in an Aurora kinase is identified, consider switching to an Aurora kinase inhibitor with a different binding mode that is not affected by that mutation.
-
Issue 2: High Variability in Experimental Results
Inconsistent results in your experiments with AT9283 can be frustrating. Here are some common causes and solutions:
-
Cell Culture Conditions: Ensure that your cell culture conditions are consistent, including media composition, serum concentration, and passage number.
-
Drug Preparation and Storage: Prepare fresh dilutions of AT9283 from a stock solution for each experiment. Ensure the stock solution is stored correctly according to the manufacturer's instructions to prevent degradation.
-
Assay Performance: Check for variability in cell seeding density and ensure proper mixing of reagents during your assays.
Quantitative Data
Table 1: In Vitro Kinase Inhibition Profile of AT9283
| Kinase Target | IC50 (nM) |
| Aurora A | 3 |
| Aurora B | 1.5 |
| JAK2 | 1.2 |
| Abl (T315I mutant) | 4 |
| Flt3 | 30 |
Note: IC50 values can vary depending on the specific assay conditions and cell line used.
Table 2: Representative IC50 Values of AT9283 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| B-NHL cell lines | B-cell non-Hodgkin's lymphoma | < 1 |
| K562 | Chronic Myeloid Leukemia | ~0.03 |
| K562/IR (Imatinib-resistant) | Chronic Myeloid Leukemia | ~0.05 |
This table provides examples; specific IC50 values should be determined empirically for your cell line of interest.[3]
Experimental Protocols
Protocol 1: Generation of an AT9283-Resistant Cell Line
This protocol describes a general method for developing a drug-resistant cell line through continuous exposure to increasing concentrations of AT9283.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Cell culture flasks/plates
-
Standard cell culture equipment
Procedure:
-
Determine Initial IC50: Perform a cell viability assay (e.g., MTT) to determine the IC50 of AT9283 for the parental cell line.
-
Initial Treatment: Begin by treating the parental cells with AT9283 at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).
-
Culture and Recovery: Culture the cells in the presence of the drug. The majority of cells will die, but a small population may survive. When the surviving cells reach about 80% confluency, passage them.
-
Dose Escalation: Gradually increase the concentration of AT9283 in the culture medium with each passage. A common approach is to increase the concentration by 1.5 to 2-fold.
-
Monitor and Select: Continue this process of dose escalation and selection over several months. The cells that are able to proliferate in the presence of high concentrations of AT9283 are considered resistant.
-
Characterize the Resistant Line: Once a resistant population is established, confirm the degree of resistance by determining the new IC50 value and comparing it to the parental line. The resistant cells should be maintained in a medium containing a maintenance concentration of AT9283 to retain the resistant phenotype.
Protocol 2: Western Blotting for Resistance Markers
This protocol outlines the steps to analyze the expression of potential protein markers of resistance.
Materials:
-
Parental and AT9283-resistant cell lysates
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-xL, anti-phospho-Akt, anti-phospho-S6K, anti-Aurora B)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein from the parental and resistant cell lysates onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Compare the band intensities between the parental and resistant cell lines to identify any differences in protein expression or phosphorylation. Use a loading control (e.g., beta-actin or GAPDH) to ensure equal protein loading.
Visualizations
Caption: Signaling pathways targeted by this compound.
Caption: Experimental workflow for investigating AT9283 resistance.
Caption: Troubleshooting decision tree for AT9283 resistance.
References
- 1. AT9283 exhibits antiproliferative effect on tyrosine kinase inhibitor‑sensitive and ‑resistant chronic myeloid leukemia cells by inhibition of Aurora A and Aurora B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bcl-2 and Bcl-xL mediate resistance to receptor tyrosine kinase targeted therapy in lung and gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing AT9283 Hydrochloride Toxicity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for mitigating the toxicity of AT9283 hydrochloride in preclinical animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges encountered during in vivo experiments, ensuring data integrity and animal welfare.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with this compound in animal models?
A1: Based on preclinical and clinical data, the most frequently reported toxicities associated with AT9283 administration are primarily hematological, with myelosuppression being the most significant. Key toxicities include:
-
Neutropenia: A dose-limiting toxicity characterized by a significant decrease in absolute neutrophil count (ANC).[1][2][3]
-
Thrombocytopenia and Anemia: Reductions in platelet and red blood cell counts are also common.[4]
-
Gastrointestinal Toxicity: Including diarrhea, nausea, and vomiting.[1]
-
General Malaise: Manifested as fatigue, lethargy, and weight loss.[1]
-
Cardiovascular Effects: At higher doses, toxicities such as hypertension, cardiomyopathy, and myocardial infarction have been reported in clinical trials.[5]
Q2: How can I select a safe starting dose for my in vivo study?
A2: Determining the Maximum Tolerated Dose (MTD) is a critical initial step.[5] A dose-range-finding study in a small cohort of animals is recommended. Start with a low dose, based on in vitro efficacy data (e.g., 10-fold above the IC50) and escalate in subsequent cohorts. Monitor for signs of toxicity daily. The MTD is typically defined as the highest dose that does not cause mortality, significant morbidity, or more than a 10-20% loss in body weight.
Q3: What is a suitable vehicle for formulating this compound for intravenous administration in mice?
A3: For intravenous administration in preclinical studies, this compound is often supplied as a lyophilized solid. It can be reconstituted with a sterile solution like 5% dextrose in water (D5W). The use of co-solvents such as DMSO, PEG300, or Tween 80 may be necessary for other routes of administration or to achieve higher concentrations, but these should be tested for vehicle-specific toxicity in a control group.
Q4: Are there strategies to reduce the toxicity of AT9283 without compromising its efficacy?
A4: Yes, several strategies can be employed:
-
Dosing Schedule Optimization: Continuous infusion schedules have been shown to be more efficient than intermittent dosing in some models.[6] For example, a regimen of twice-daily administration for 5 days a week was found to be effective.[6]
-
Combination Therapy: Combining AT9283 with other chemotherapeutic agents, such as paclitaxel or docetaxel, can allow for the use of a lower, less toxic dose of AT9283 while achieving a synergistic or equivalent therapeutic effect.[6]
-
Supportive Care: For anticipated side effects like neutropenia, prophylactic treatment with growth factors (e.g., G-CSF) can be considered, though this may be a confounding factor in some studies.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Animal Deaths | - Acute Toxicity: The administered dose may be too high. - Vehicle Toxicity: The formulation vehicle may be causing adverse effects. - Improper Administration: Errors in the route or speed of administration. | - Immediately perform a necropsy to investigate the cause of death. - Reduce the dose for subsequent cohorts. - Include a vehicle-only control group to assess its toxicity. - Ensure proper training on administration techniques. |
| Significant Weight Loss (>20%) | - Systemic Toxicity: The dose is likely exceeding the MTD. - Gastrointestinal Toxicity: Nausea and diarrhea can lead to reduced food and water intake. | - Consider dose reduction or a less frequent dosing schedule. - Provide supportive care, such as supplemental hydration and palatable, high-calorie food. - Monitor for and manage gastrointestinal side effects. |
| Severe Neutropenia (not the intended endpoint) | - On-target effect: Inhibition of Aurora kinases and JAK2 can suppress hematopoiesis. | - Reduce the dose of AT9283. - Consider a shorter duration of treatment. - If the study design allows, supportive care with G-CSF may be administered to manage the neutropenia. |
| Precipitation of the Compound in the Formulation | - Poor Solubility: this compound may have limited solubility in the chosen vehicle at the desired concentration. | - Adjust the pH of the vehicle. - Consider the use of a different co-solvent system (e.g., one containing DMSO, PEG300, or Tween 80), ensuring to test for vehicle toxicity. - Gentle warming and sonication may aid in dissolution. |
| Inconsistent Results Between Experiments | - Biological Variability: Differences between animal cohorts or individual animal responses. - Inconsistent Formulation: Variations in the preparation of the dosing solution. - Technical Errors: Inconsistent administration or data collection. | - Increase the number of animals per group to improve statistical power. - Standardize the formulation procedure meticulously. - Ensure all personnel are thoroughly trained on all experimental procedures. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of AT9283.
Table 1: Preclinical Dosing Regimens and Efficacy of AT9283 in Mouse Xenograft Models
| Animal Model | Dosing Regimen | Outcome |
| Human Colorectal Carcinoma (HCT116) | 7.5-12.5 mg/kg, twice daily, 5 days/week (2 cycles) | Effective tumor growth inhibition.[6] |
| Human Multiple Myeloma (MM) | 45 mg/kg, once daily, twice a week (4 cycles) | Less efficient than continuous infusion regimens.[6] |
| BCR-ABL(+) Leukemia | Continuous infusion (5 days/week) | More efficient than twice-weekly administration.[6] |
| Mantle Cell Lymphoma | 15 mg/kg AT9283 + 10 mg/kg docetaxel | Statistically significant tumor growth inhibition and enhanced survival. |
Table 2: Dose-Limiting Toxicities (DLTs) of AT9283 in Human Clinical Trials
| Toxicity | Grade | Dose Level |
| Febrile Neutropenia | 3 | 36 mg/m²/72h[1] |
| Myocardial Infarction | - | Higher doses[5] |
| Hypertension | - | Higher doses[5] |
| Cardiomyopathy | - | Higher doses[5] |
| Tumor Lysis Syndrome | Severe | 36 mg/m²/72h and 200 mg/m²/120h[5] |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study of AT9283 in Mice
-
Animal Model: Use a relevant mouse strain (e.g., BALB/c or NOD/SCID), 6-8 weeks old.
-
Group Size: n = 3-5 mice per group.
-
Dose Escalation:
-
Start with a low dose (e.g., 5 mg/kg) and escalate in subsequent cohorts (e.g., 10, 20, 40 mg/kg).
-
Include a vehicle control group.
-
-
Formulation:
-
Reconstitute lyophilized this compound in 5% dextrose in water to the desired stock concentration.
-
Further dilute with sterile saline for injection to the final dosing concentration.
-
-
Administration: Administer intravenously (IV) via the tail vein.
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for any signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture).
-
At the end of the study (e.g., day 7 or 14), collect blood for complete blood count (CBC) analysis.
-
Perform a gross necropsy and collect major organs for histopathological analysis.
-
-
MTD Determination: The MTD is the highest dose that does not result in mortality, >20% body weight loss, or severe clinical signs of toxicity.
Protocol 2: Monitoring for Hematological Toxicity
-
Blood Collection: Collect approximately 50-100 µL of blood from the tail vein or saphenous vein at baseline and at specified time points post-treatment (e.g., days 3, 7, and 14).
-
Analysis: Use an automated hematology analyzer to determine CBC parameters, including white blood cell count, absolute neutrophil count (ANC), red blood cell count, hemoglobin, and platelet count.
-
Data Interpretation: Compare the results from the treated groups to the vehicle control group to assess the degree of myelosuppression.
Visualizations
Signaling Pathway of Aurora B Kinase Inhibition by AT9283
Caption: AT9283 inhibits Aurora B kinase, leading to mitotic disruption.
Experimental Workflow for an In Vivo Toxicity Study
Caption: Workflow for assessing AT9283 toxicity in animal models.
Logical Relationship for Troubleshooting Unexpected Toxicity
Caption: Decision tree for troubleshooting unexpected toxicity.
References
- 1. A phase I dose escalation study of AT9283, a small molecule inhibitor of aurora kinases, in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. astx.com [astx.com]
- 3. choralresearch.org.uk [choralresearch.org.uk]
- 4. A phase I trial of AT9283 (a selective inhibitor of aurora kinases) in children and adolescents with solid tumors: a Cancer Research UK study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase I and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing and predicting the in vivo activity of AT9283 as a monotherapy and in combination with paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
AT9283 Hydrochloride Western Blot Technical Support Center
Welcome to the technical support center for troubleshooting Western blot results when using AT9283 hydrochloride. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and visualizations to assist researchers, scientists, and drug development professionals in obtaining accurate and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a multi-targeted kinase inhibitor. Its principal targets are Aurora kinase A and Aurora kinase B, which are key regulators of mitosis.[1][2] Additionally, it exhibits inhibitory activity against other kinases, including Janus kinase 2 (JAK2), Janus kinase 3 (JAK3), and Abl kinase (including the T315I mutant).[1][2] This broad specificity makes it a potent inducer of cell cycle arrest and apoptosis in various cancer cell lines.
Q2: What are the expected effects of AT9283 treatment on target protein expression and phosphorylation in a Western blot?
Treatment with AT9283 is expected to lead to a dose-dependent decrease in the phosphorylation of its target kinases and their downstream substrates. Key markers to assess AT9283 activity include:
-
Decreased phospho-Aurora A (Thr288): As a direct target, the autophosphorylation of Aurora A at threonine 288 should be inhibited.[1][2]
-
Decreased phospho-Histone H3 (Ser10): Inhibition of Aurora B kinase activity by AT9283 leads to a reduction in the phosphorylation of its substrate, Histone H3, at serine 10.[1][2]
-
Decreased phospho-STAT3 (Tyr705): Through its inhibition of JAK2, AT9283 can lead to a decrease in the phosphorylation of STAT3.[1]
-
Changes in cell cycle regulatory proteins: You may observe an upregulation of p53 and p27, and a downregulation of phosphorylated Retinoblastoma (Rb) protein.[1][2]
-
Induction of apoptosis markers: Increased levels of cleaved PARP and cleaved caspase-3, -8, and -9 can be expected, indicating the induction of apoptosis.[1][2][3]
Q3: What concentration of AT9283 should I use in my experiments?
The optimal concentration of AT9283 will vary depending on the cell line and the duration of treatment. Based on published data, IC50 values for cell growth inhibition typically range from 0.25 to 4 µM after 72 hours of treatment in multiple myeloma cell lines.[1][2] For shorter-term experiments focusing on signaling events, concentrations between 0.25 µM and 1 µM are often effective.[1][2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No decrease in phospho-Histone H3 (Ser10) levels after AT9283 treatment. | 1. Suboptimal AT9283 concentration or treatment time: The concentration may be too low or the incubation time too short to effectively inhibit Aurora B. 2. Cell line resistance: The cell line may be resistant to AT9283. 3. Poor antibody quality: The phospho-Histone H3 antibody may have low affinity or be inactive. 4. Issues with protein extraction or sample handling: Phosphatases may have been active during sample preparation, leading to dephosphorylation of the target protein. | 1. Optimize treatment conditions: Perform a dose-response (e.g., 0.1 µM to 5 µM) and time-course (e.g., 2, 6, 12, 24 hours) experiment. 2. Confirm cell line sensitivity: Test a sensitive, positive control cell line if available. 3. Validate the antibody: Use a positive control lysate (e.g., from cells treated with a known Aurora B activator or arrested in mitosis) to confirm antibody performance. 4. Use phosphatase inhibitors: Ensure that your lysis buffer contains a fresh cocktail of phosphatase inhibitors. |
| Unexpected increase in phospho-Histone H3 (Ser10) levels. | 1. Off-target effects: At certain concentrations or in specific cellular contexts, kinase inhibitors can have paradoxical effects. 2. Selective Aurora A inhibition: Some studies suggest that selective inhibition of Aurora A can lead to an increase in Histone H3 phosphorylation.[1][2] While AT9283 inhibits both, the relative inhibition could be cell-type dependent. | 1. Titrate AT9283 concentration: Test a wider range of concentrations to see if the effect is dose-dependent. 2. Use a more selective Aurora B inhibitor: As a control, use an inhibitor with higher selectivity for Aurora B to confirm the expected downstream effect. |
| High background or non-specific bands in the Western blot. | 1. Antibody concentration too high: Both primary and secondary antibody concentrations may be excessive. 2. Inadequate blocking: The blocking step may not be sufficient to prevent non-specific antibody binding. 3. Insufficient washing: Residual unbound antibodies may remain on the membrane. | 1. Optimize antibody dilutions: Titrate your primary and secondary antibodies to find the optimal concentration. 2. Optimize blocking: Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST). 3. Increase wash steps: Increase the number and duration of washes with TBST. |
| Weak or no signal for target proteins. | 1. Low protein load: Insufficient total protein was loaded onto the gel. 2. Inefficient protein transfer: The transfer of proteins from the gel to the membrane was incomplete. 3. Inactive antibody: The primary or secondary antibody may have lost activity due to improper storage or age. | 1. Increase protein load: Load 20-40 µg of total protein per lane. 2. Optimize transfer conditions: Ensure proper contact between the gel and membrane, and optimize the transfer time and voltage. 3. Check antibody activity: Test the antibodies on a positive control sample. |
Quantitative Data Summary
The following table summarizes the reported IC50 values of AT9283 in various multiple myeloma (MM) cell lines after 72 hours of treatment.
| Cell Line | IC50 (µM) |
| MM.1S | 0.25 - 0.5 |
| U266 | 0.25 - 0.5 |
| OPM1 | 0.25 - 0.5 |
| INA-6 | 0.25 - 0.5 |
| LR5 | 4 |
| Primary MM cells | 1 - 2 |
| Data extracted from studies on multiple myeloma cell lines.[1][2] |
Experimental Protocols
Detailed Western Blot Protocol for Assessing AT9283 Activity
This protocol is adapted from methodologies used in studies investigating the effects of AT9283.[1]
-
Cell Lysis:
-
Treat cells with the desired concentrations of this compound for the specified duration.
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the protein samples by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in the appropriate blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Phospho-Aurora A (Thr288)
-
Aurora A (Total)
-
Phospho-Histone H3 (Ser10)
-
Histone H3 (Total)
-
Phospho-STAT3 (Tyr705)
-
STAT3 (Total)
-
Cleaved PARP
-
Cleaved Caspase-3
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system or X-ray film.
-
Visualizations
Signaling Pathway of AT9283 Action
Caption: Mechanism of action of this compound.
Western Blot Experimental Workflow
Caption: Standard workflow for Western blot analysis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Anti-myeloma activity of a multi targeted kinase inhibitor, AT9283, via potent Aurora Kinase and STAT3 inhibition either alone or in combination with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Aurora kinase inhibitor AT9283 inhibits Burkitt lymphoma growth by regulating Warburg effect - PMC [pmc.ncbi.nlm.nih.gov]
inconsistent IC50 values with AT9283 hydrochloride
Welcome to the technical support center for AT9283 hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with inconsistent half-maximal inhibitory concentration (IC50) values in their experiments. Here, you will find frequently asked questions (FAQs) and troubleshooting guides to help you achieve more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, multi-targeted kinase inhibitor.[1][2] It primarily targets Aurora kinases A and B, which are crucial for regulating mitosis.[3][4] By inhibiting these kinases, AT9283 disrupts cell division, leading to mitotic arrest and subsequent programmed cell death (apoptosis).[4] Additionally, AT9283 has been shown to inhibit other kinases, including Janus kinase 2 (JAK2), Janus kinase 3 (JAK3), Abl tyrosine kinase (including the T315I mutant), and FMS-like tyrosine kinase 3 (FLT3).[5][6] This multi-targeted profile contributes to its broad anti-proliferative activity in various cancer models.[6][7]
Q2: What are the expected IC50 values for this compound?
The IC50 values for this compound can vary significantly depending on the experimental context, particularly between biochemical (cell-free) assays and cell-based assays. Generally, lower IC50 values are observed in biochemical assays compared to cellular assays.
Q3: Why are my IC50 values for this compound inconsistent?
Inconsistent IC50 values are a common issue in pharmacology and can stem from a variety of factors.[8][9] For AT9283, a multi-targeted kinase inhibitor, the complexity increases. Key factors include:
-
Assay Type: Biochemical assays with purified enzymes will typically yield lower IC50 values than cell-based assays, which involve complexities like cell membrane permeability and drug efflux pumps.[10]
-
Cell Line Specifics: Different cell lines have varying expression levels of the target kinases (Aurora A/B, JAK2, etc.), which can significantly impact the observed potency.[11]
-
Experimental Conditions: Variations in incubation time, cell seeding density, and the specific assay used to measure cell viability (e.g., MTT, CellTiter-Glo) can all contribute to variability.[8][12]
-
Reagent Quality and Handling: The stability of this compound in solution, as well as the quality of other reagents like cell culture media and serum, can affect the results.[13]
Data Presentation: Reported IC50 Values
The following tables summarize the reported IC50 values for AT9283 across different experimental systems.
Table 1: Biochemical IC50 Values
| Target Kinase | Reported IC50 (nM) |
| Aurora A | ~3 |
| Aurora B | ~3 |
| JAK2 | 1.2 |
| JAK3 | 1.1 |
| Abl (T315I) | 1-30 |
| Flt3 | 1-30 |
Note: These values are approximate and can vary based on specific assay conditions, such as ATP concentration.[14][15]
Table 2: Cellular IC50 Values (Anti-proliferative Activity)
| Cell Line Type | Reported IC50 Range | Reference |
| Solid Tumor Cell Lines (Colony Formation) | 7 - 20 nM | [7] |
| Aggressive B-cell Non-Hodgkin Lymphoma (B-NHL) | < 1 µM | [16] |
| Pediatric Leukemia Cell Lines | 0.003 - 0.8 µM | [17] |
Experimental Protocols
General Protocol for Determining Cell-Based IC50 using an MTT Assay
This protocol provides a general framework. Optimization of cell number, drug treatment duration, and other parameters for your specific cell line is recommended.
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of AT9283. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest drug concentration).
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Carefully remove the MTT-containing medium.
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percent viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.[12][13]
-
Mandatory Visualizations
Signaling Pathway of AT9283 Action
Caption: Mechanism of action of this compound.
Experimental Workflow for IC50 Determination
Caption: A typical workflow for determining IC50 values.
Troubleshooting Guide
If you are experiencing inconsistent IC50 values, this guide provides a systematic approach to identifying and resolving potential issues.
Troubleshooting Inconsistent IC50 Results Diagram
Caption: Troubleshooting guide for inconsistent IC50 results.
Detailed Troubleshooting Steps
1. Reagent and Compound Integrity
-
Problem: Inaccurate stock concentration or degradation of AT9283.
-
Solution:
-
Problem: Variability in cell culture media or serum.
-
Solution:
-
Test new lots of media and serum for their effect on cell growth and drug sensitivity before using them in critical experiments.[8]
-
2. Cell-Related Factors
-
Problem: Inconsistent cell passage number.
-
Solution:
-
Use cells within a defined and narrow passage number range for all experiments to avoid issues with genetic drift.[8]
-
-
Problem: Variable cell seeding density.
-
Solution:
-
Optimize and strictly adhere to a consistent cell seeding density, as this can significantly impact the final assay readout.[8]
-
3. Assay and Procedural Consistency
-
Problem: Inaccurate pipetting.
-
Solution:
-
Problem: Inconsistent incubation times.
-
Solution:
-
Precisely control the duration of drug incubation for all plates within and between experiments.[8]
-
-
Problem: Issues with data normalization.
-
Solution:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. At-9283 | C19H23N7O2 | CID 135398495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. massivebio.com [massivebio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. astx.com [astx.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. clyte.tech [clyte.tech]
- 13. smart.dhgate.com [smart.dhgate.com]
- 14. selleckchem.com [selleckchem.com]
- 15. benchchem.com [benchchem.com]
- 16. AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Item - Summary of half maximal inhibitory concentration (IC50) values for Aurora kinase inhibitors against pediatric and infant leukemia cell lines, normal lymphocytes and bone marrow stroma. - figshare - Figshare [figshare.com]
- 18. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Managing AT9283 Hydrochloride Precipitation in Media
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with AT9283 hydrochloride. Our aim is to help you overcome common challenges, particularly precipitation issues in cell culture media, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a multi-targeted kinase inhibitor.[1] It shows potent activity against Aurora A and Aurora B kinases, Janus kinase 2 (JAK2), and the ABL proto-oncogene 1 (Abl) T315I mutation.[1][2] Its mechanism of action involves the disruption of mitotic processes, leading to cell cycle arrest and apoptosis (programmed cell death), making it a compound of interest in cancer research.[3][4][5]
Q2: I observed precipitation after diluting my this compound stock solution in cell culture media. Is this normal?
Yes, it is not uncommon for precipitation to occur when diluting a stock solution of a lipophilic compound like this compound, which is often prepared in a high-concentration organic solvent like DMSO, into an aqueous-based cell culture medium.[6] This is a common issue with many small molecule inhibitors.
Q3: How can I redissolve this compound that has precipitated in my media?
If precipitation occurs, gentle warming of the solution and/or sonication can be effective in redissolving the compound.[6][7] It is recommended to prepare the working solution immediately before use to minimize the risk of precipitation.
Q4: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents for preparing stock solutions of AT9283.[6][8] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM in DMSO) and then dilute it to the final working concentration in your experimental medium.
Q5: What factors can influence the stability of this compound in my experiments?
Several factors can affect the stability of this compound in solution, including pH, temperature, light exposure, and the concentration of the compound.[9][10] It is crucial to follow the storage and handling instructions provided by the supplier to maintain the integrity of the compound.
Troubleshooting Guide
This guide provides a systematic approach to resolving issues with this compound precipitation during your experiments.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing this compound precipitation.
Quantitative Data Summary
Table 1: Solubility of AT9283
| Solvent | Concentration | Notes |
| DMSO | ≥ 19.05 mg/mL | - |
| Ethanol | ≥ 47.6 mg/mL | Sonication recommended[6][8] |
| Water | Insoluble | - |
| In vivo formulation | ≥ 2.5 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[7] |
Table 2: IC50 Values of AT9283 for Key Kinase Targets
| Kinase | IC50 (nM) |
| Aurora A | 3 |
| Aurora B | 3 |
| JAK2 | 1.2 |
| JAK3 | 1.1 |
| Abl | 4 |
| Abl (T315I) | 4 |
IC50 values indicate the concentration of an inhibitor required for 50% inhibition of the target kinase activity.[6]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Equilibrate the this compound vial to room temperature before opening. b. Weigh the desired amount of powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex thoroughly until the powder is completely dissolved. If needed, sonicate for a few minutes. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. f. Store the stock solution at -20°C or -80°C as recommended by the supplier.
Protocol 2: Dilution of this compound in Cell Culture Media
-
Materials: Prepared this compound stock solution, pre-warmed cell culture medium.
-
Procedure: a. Thaw an aliquot of the this compound stock solution at room temperature. b. Pre-warm the required volume of cell culture medium to 37°C. c. While gently vortexing the pre-warmed medium, add the required volume of the stock solution dropwise to achieve the final desired concentration. d. Visually inspect the solution for any signs of precipitation. e. If precipitation occurs, try sonicating the solution for a few minutes or warming it briefly at 37°C. f. Use the freshly prepared working solution immediately in your cell-based assays.
Signaling Pathway Diagrams
AT9283 Mechanism of Action
AT9283 is a multi-targeted kinase inhibitor that disrupts key signaling pathways involved in cell cycle progression and proliferation.[2][3][4][7]
Caption: Key signaling pathways targeted by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. massivebio.com [massivebio.com]
- 4. Facebook [cancer.gov]
- 5. AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AT9283 | Autophagy | Aurora Kinase | FLT | JAK | Bcr-Abl | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Confirming AT9283 Hydrochloride Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
AT9283 hydrochloride is a potent, multi-targeted kinase inhibitor with significant anti-proliferative activity. It primarily targets Aurora kinases (A and B), Janus kinase 2 (JAK2), and the Abl tyrosine kinase (including the T315I mutant).[1][2][3][4] Verifying that AT9283 effectively engages these targets within a cellular context is a critical step in preclinical research and drug development. This guide provides a comparative overview of key experimental methods to confirm the cellular target engagement of AT9283, presenting supporting data and detailed protocols.
Comparison of Cellular Target Engagement Methodologies
Several robust methods can be employed to confirm that AT9283 is binding to its intended kinase targets in a cellular environment. The choice of method often depends on whether direct evidence of binding or evidence of downstream functional effects is required.
| Method | Principle | Measures | Advantages | Disadvantages |
| Western Blotting | Immunoassay to detect changes in protein phosphorylation. | Downstream signaling effects (e.g., phosphorylation of substrate proteins). | Widely accessible, provides functional confirmation of target inhibition. | Indirect evidence of target binding, antibody quality is critical. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein.[5] | Direct target binding in intact cells.[6] | Label-free, confirms direct physical interaction in a physiological context.[7] | Can be technically challenging, may not work for all protein-ligand interactions.[8] |
| Kinase Activity Assay (Cell-Based) | Measures the enzymatic activity of a specific kinase in cell lysates. | Direct measurement of kinase inhibition. | Quantitative measure of inhibitory potency (IC50). | Requires specific substrates and antibodies, may not fully reflect the intracellular environment.[9] |
| Phenotypic Analysis | Microscopic or flow cytometric analysis of cellular changes. | Cellular consequences of target inhibition (e.g., cell cycle arrest, apoptosis). | Provides a holistic view of the drug's effect on cell fate. | Indirect, can be a result of off-target effects. |
Quantitative Data Summary: AT9283 Potency
The following table summarizes the inhibitory concentrations (IC50) of AT9283 against its primary targets in various cellular and biochemical assays.
| Target Kinase | Assay Type | Cell Line / System | IC50 (nM) | Reference |
| Aurora A | Biochemical Assay | - | ~3 | [10] |
| Aurora B | Biochemical Assay | - | ~3 | [10] |
| Aurora B | Cellular Assay (Polyploidy) | HCT116 | 30 | [10] |
| JAK2 | Biochemical Assay | - | 1.2 | [10] |
| JAK3 | Biochemical Assay | - | 1.1 | [10] |
| Abl (T315I) | Biochemical Assay | - | 4 | [10] |
Signaling Pathways and Experimental Workflows
AT9283 Target Signaling Pathways
The following diagram illustrates the primary signaling pathways inhibited by AT9283.
Caption: AT9283 inhibits Aurora, JAK, and BCR-Abl pathways.
Experimental Workflow: Western Blot for Phospho-Histone H3
This diagram outlines the workflow for assessing Aurora B target engagement by measuring the phosphorylation of its substrate, Histone H3.
Caption: Western blot workflow for phospho-protein detection.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
This diagram illustrates the key steps in performing a CETSA experiment to confirm direct binding of AT9283 to a target kinase.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Detailed Experimental Protocols
Protocol 1: Western Blot for Phospho-Histone H3 (Ser10) to Confirm Aurora B Engagement
This protocol is adapted from established methods for detecting phosphorylated proteins.[11][12]
1. Cell Culture and Treatment:
-
Seed a human cancer cell line (e.g., HCT116, HeLa) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 30, 100, 300 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
For a positive control for Aurora B activity, you can arrest cells in mitosis using nocodazole.[13]
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[12]
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[14]
-
Collect the supernatant (total cell lysate).
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples (e.g., 20-30 µg of protein per lane).
-
Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.[12]
-
Load samples onto an SDS-PAGE gel (e.g., 12% acrylamide) and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% w/v Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[12] Note: Do not use milk for blocking when probing for phosphoproteins as it contains casein, a phosphoprotein.[12][15]
-
Incubate the membrane with a primary antibody specific for phospho-Histone H3 (Ser10) (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody for total Histone H3.
6. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software. A decrease in the phospho-Histone H3 signal relative to the total Histone H3 in AT9283-treated cells indicates target engagement of Aurora B.[13][16]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement
This protocol provides a general framework for performing CETSA, which can be adapted for the specific targets of AT9283.[5][7][8]
1. Cell Culture and Treatment:
-
Culture a relevant cell line in sufficient quantity (e.g., 10-20 million cells per condition).
-
Treat the cells in suspension or as adherent layers with a high concentration of this compound (e.g., 10-20 µM) and a vehicle control (DMSO) for a defined period (e.g., 1-3 hours) at 37°C.
2. Heating Step:
-
After treatment, harvest the cells and wash them with PBS.
-
Resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension for each condition into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler. Include a non-heated control.[5]
3. Cell Lysis and Protein Extraction:
-
Immediately after heating, lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).[5]
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
4. Analysis of Soluble Protein:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Analyze the amount of the soluble target protein (e.g., Aurora A, Aurora B, or JAK2) in each sample by Western blotting as described in Protocol 1.
-
A shift in the melting curve to a higher temperature for the target protein in the AT9283-treated samples compared to the vehicle control indicates thermal stabilization upon ligand binding, thus confirming target engagement.[6][8]
Alternative and Complementary Approaches
-
NanoBRET™ Target Engagement Assay: A cell-based assay that measures compound binding to a target protein in live cells using bioluminescence resonance energy transfer (BRET).[17] This provides a quantitative measure of intracellular affinity.
-
In-Cell Western™/ELISA for Phospho-STAT5: To confirm JAK2 engagement, a similar approach to the Western blot for phospho-Histone H3 can be used. Instead of probing for p-H3S10, an antibody against phospho-STAT5 (Tyr694) would be used in cell lines dependent on JAK2 signaling.[2][18]
-
Flow Cytometry for Cell Cycle Analysis: Inhibition of Aurora kinases, particularly Aurora B, leads to defects in mitosis and often results in endoreduplication and the formation of polyploid cells (>4N DNA content).[13] This can be quantified by propidium iodide staining and flow cytometry, providing phenotypic evidence of target engagement.[16]
References
- 1. AT9283 exhibits antiproliferative effect on tyrosine kinase inhibitor‑sensitive and ‑resistant chronic myeloid leukemia cells by inhibition of Aurora A and Aurora B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. benchchem.com [benchchem.com]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
- 15. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 16. Aurora Kinase B Expression, Its Regulation and Therapeutic Targeting in Human Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. astx.com [astx.com]
A Head-to-Head Comparison: AT9283 Hydrochloride vs. Alisertib (MLN8237) in Solid Tumors
In the landscape of targeted cancer therapies, inhibitors of the Aurora kinase family have emerged as a promising strategy to combat various malignancies, including solid tumors. This guide provides a comprehensive comparison of two notable Aurora kinase inhibitors: AT9283 hydrochloride, a multi-targeted kinase inhibitor, and Alisertib (MLN8237), a selective Aurora A kinase inhibitor. This objective analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in oncological research.
At a Glance: Key Differences
| Feature | This compound | Alisertib (MLN8237) |
| Primary Targets | Aurora A, Aurora B, JAK2, ABL1 | Aurora A |
| Mechanism of Action | Dual Aurora A/B kinase inhibition, leading to defects in mitotic spindle formation and cytokinesis. Also inhibits JAK/STAT and ABL signaling. | Selective Aurora A kinase inhibition, primarily causing mitotic arrest and apoptosis due to defects in centrosome separation and spindle assembly. |
| Reported Activity in Solid Tumors | Phase I trials have shown modest activity, including stable disease in patients with non-small cell lung cancer (NSCLC), colorectal cancer, and esophageal cancer.[1][2][3] | Phase I and II trials have demonstrated single-agent activity in various solid tumors, with notable responses in breast cancer and small cell lung cancer.[4][5] |
| Common Adverse Events | Myelosuppression (neutropenia, febrile neutropenia), gastrointestinal disturbances, fatigue.[1][2][3] | Myelosuppression (neutropenia), stomatitis, fatigue, nausea.[4][6] |
Mechanism of Action: A Tale of Two Inhibition Profiles
This compound and Alisertib both target the Aurora kinase family, crucial regulators of cell division. However, their distinct selectivity profiles lead to different downstream effects.
This compound acts as a pan-inhibitor, targeting both Aurora A and Aurora B kinases.[1][5][7] Inhibition of Aurora A disrupts the formation of the mitotic spindle, while inhibition of Aurora B interferes with chromosome segregation and cytokinesis, the final step of cell division. This dual inhibition is intended to create a more comprehensive blockade of mitosis. Furthermore, AT9283's inhibition of JAK2 and ABL kinases may offer therapeutic benefits in tumors where these signaling pathways are dysregulated.[8][9]
Alisertib (MLN8237) , in contrast, is a selective inhibitor of Aurora A kinase.[6][10] By specifically targeting Aurora A, Alisertib primarily induces defects in centrosome separation and mitotic spindle assembly, leading to mitotic arrest and subsequent apoptosis.[11] Its high selectivity for Aurora A over Aurora B is a key differentiating feature.[6][10]
References
- 1. A Phase I and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. astx.com [astx.com]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Characterization of Alisertib (MLN8237), an investigational small-molecule inhibitor of aurora A kinase using novel in vivo pharmacodynamic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AT-9283, a small-molecule multi-targeted kinase inhibitor for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of AT9283 Hydrochloride and Danusertib in Leukemia
In the landscape of targeted therapies for leukemia, two multi-kinase inhibitors, AT9283 hydrochloride and Danusertib (PHA-739358), have emerged as promising agents. Both drugs target key proteins involved in cell cycle regulation and oncogenic signaling, primarily the Aurora kinases. This guide provides an objective comparison of their performance in leukemia, supported by available preclinical and clinical data.
Mechanism of Action and Target Specificity
Both AT9283 and Danusertib are potent inhibitors of Aurora kinases, which are essential for mitotic progression. However, their target profiles exhibit notable differences.
This compound is a multi-targeted kinase inhibitor with potent activity against Aurora A and Aurora B, Janus kinase 2 (JAK2) and 3 (JAK3), and Abelson kinase (Abl), including the gatekeeper T315I mutant of BCR-ABL.[1][2] It also shows inhibitory activity against FMS-like tyrosine kinase 3 (FLT3).[2] This broad spectrum of activity suggests its potential in various hematological malignancies where these kinases are dysregulated.
Danusertib (PHA-739358) is a pan-Aurora kinase inhibitor, targeting Aurora A, B, and C.[3][4] Similar to AT9283, it also inhibits the Abl kinase, including the T315I mutant, which is a common mechanism of resistance to other tyrosine kinase inhibitors in Chronic Myeloid Leukemia (CML).[3] Additionally, Danusertib has been shown to inhibit other receptor tyrosine kinases such as Ret, FGFR-1, and TrkA.[5]
In Vitro Efficacy Against Leukemia Cells
The potency of these inhibitors has been evaluated in various leukemia cell lines, with IC50 values providing a quantitative measure of their efficacy.
| Kinase/Cell Line | This compound IC50 | Danusertib (PHA-739358) IC50 |
| Kinase Inhibition | ||
| Aurora A | 1-30 nM[2] | 13 nM[3][4] |
| Aurora B | 1-30 nM[2] | 79 nM[3][4] |
| Aurora C | - | 61 nM[3][4] |
| Abl | 1-30 nM[2] | 25 nM[3] |
| Abl (T315I) | 1-30 nM[2] | Active[3] |
| JAK2 | 1-30 nM[2] | - |
| JAK3 | 1-30 nM[2] | - |
| FLT3 | 1-30 nM[2] | - |
| Leukemia Cell Line Proliferation | ||
| B-NHL cell lines | < 1 µM[6] | - |
| CML CD34+ cells (Imatinib-resistant) | - | 9 nM[3] |
| CML CD34+ cells (Imatinib-resistant, T315I) | - | 19 nM[3] |
| Various leukemic cell lines | - | 0.05 µM to 3.06 µM[4] |
Preclinical In Vivo Studies
Animal models provide crucial insights into the in vivo efficacy and tolerability of these compounds.
This compound has demonstrated significant therapeutic potential in a murine leukemia model of ETV6-JAK2-driven disease.[7] In xenograft models of BCR-ABL positive leukemia, including those with the T315I mutation, AT9283 administration led to significant tumor growth inhibition and, in some cases, tumor regression.[5]
Danusertib (PHA-739358) has also shown in vivo efficacy. In a xenograft model using human Ph-positive acute lymphoblastic leukemia (ALL) cells with the T315I mutation, treatment with Danusertib significantly prolonged the survival of the mice.[2]
Clinical Trial Insights
Both AT9283 and Danusertib have been evaluated in phase I and II clinical trials for various hematological malignancies.
A phase I study of AT9283 in patients with relapsed/refractory leukemia or myelofibrosis showed that while the drug could reduce bone marrow blasts, this effect was often transient, and no objective responses were achieved in acute myeloid leukemia (AML) patients.[8] However, some benefit was observed in patients with accelerated phase CML.[8] A phase I/II trial in children with relapsed or refractory acute leukemia was terminated early due to poor recruitment and lack of clinical responses.[9]
A phase I study of Danusertib in adult patients with advanced CML and Philadelphia chromosome-positive ALL who were resistant or intolerant to other tyrosine kinase inhibitors demonstrated an acceptable toxicity profile and clinical activity.[3][10] Notably, responses were observed in four patients with the T315I ABL kinase mutation.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used in the evaluation of these inhibitors.
In Vitro Cell Proliferation Assay
Leukemia cell lines are seeded in 96-well plates and treated with increasing concentrations of the inhibitor (e.g., AT9283 or Danusertib) for a specified period (e.g., 72 hours). Cell viability is then assessed using a colorimetric assay such as MTT or a fluorescence-based assay like Alamar Blue. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then calculated from the dose-response curves.
Western Blot Analysis for Target Inhibition
To confirm the mechanism of action, leukemia cells are treated with the inhibitor for a short period. Cell lysates are then prepared and subjected to SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies against the phosphorylated and total forms of the target kinases (e.g., phospho-Aurora A/B, phospho-CrkL, phospho-Histone H3) and downstream signaling molecules. This allows for the visualization of target engagement and inhibition of signaling pathways.
In Vivo Xenograft Model
Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with human leukemia cells.[11] Once tumors are established or leukemia is systemic, mice are treated with the inhibitor (e.g., AT9283 or Danusertib) or a vehicle control.[2][7] Tumor volume is measured regularly, and at the end of the study, tumors and organs may be harvested for further analysis.[2] For survival studies, mice are monitored until they meet predefined endpoints.[2]
Signaling Pathway Diagrams
Conclusion
Both this compound and Danusertib are potent, multi-targeted kinase inhibitors with significant activity against key oncogenic drivers in leukemia, including Aurora kinases and BCR-ABL. Their ability to inhibit the T315I mutant of BCR-ABL makes them particularly relevant for patients who have developed resistance to other tyrosine kinase inhibitors.
Danusertib has a well-defined profile as a pan-Aurora kinase inhibitor with additional activity against several receptor tyrosine kinases. Preclinical and early clinical data suggest its potential in treating resistant CML and Ph-positive ALL.
AT9283 possesses a broader kinase inhibition profile that includes JAK and FLT3, suggesting its potential utility in a wider range of hematological malignancies. However, clinical trial results in leukemia have been mixed, with limited objective responses observed in some studies.
References
- 1. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of human pre-B acute lymphoblastic leukemia with the Aurora kinase inhibitor PHA-739358 (Danusertib) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. astx.com [astx.com]
- 6. AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Phase I and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase I/II trial of AT9283, a selective inhibitor of aurora kinase in children with relapsed or refractory acute leukemia: challenges to run early phase clinical trials for children with leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
head-to-head comparison of AT9283 hydrochloride and Ruxolitinib for JAK2 inhibition
In the landscape of targeted therapies for myeloproliferative neoplasms (MPNs) and other hematological malignancies, the inhibition of Janus kinase 2 (JAK2) has emerged as a critical strategy. This guide provides a detailed, data-driven comparison of two prominent JAK2 inhibitors: AT9283 hydrochloride and Ruxolitinib. This objective analysis is intended for researchers, scientists, and drug development professionals to inform preclinical and clinical research decisions.
Mechanism of Action and Kinase Selectivity
Both this compound and Ruxolitinib function as ATP-competitive inhibitors of JAK2. However, their kinase selectivity profiles differ significantly, influencing their biological activities and potential therapeutic applications.
This compound is a multi-targeted kinase inhibitor.[1][2] In addition to its potent activity against JAK2, it also demonstrates significant inhibition of Aurora kinases A and B.[2][3] This dual mechanism of targeting both JAK2-driven signaling and cell cycle regulation through Aurora kinase inhibition may offer a combinatorial therapeutic effect in certain cancers.[2]
Ruxolitinib is a more selective inhibitor of the Janus kinase family, with potent activity against JAK1 and JAK2.[4][5] Its mechanism of action is primarily centered on the downregulation of the JAK-STAT signaling pathway, which is crucial for the proliferation and survival of cells in many hematological malignancies.[4] Ruxolitinib's selectivity for JAK1 and JAK2 over other kinases, such as JAK3 and TYK2, is a key feature of its clinical profile.[4]
In Vitro Potency and Cellular Activity
The inhibitory potency of this compound and Ruxolitinib against JAK2 has been evaluated in various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency.
| Inhibitor | Assay Type | Target | IC50 (nM) | Reference |
| This compound | Cell-free assay | JAK2 | 1.2 | [6] |
| Cell-free assay | JAK3 | 1.1 | [6] | |
| Cell-based (HEL cells) | Proliferation | 110 | [7] | |
| Ruxolitinib | Cell-free assay | JAK1 | 3.3 | [4][8] |
| Cell-free assay | JAK2 | 2.8 | [4][8] | |
| Cell-free assay | JAK3 | 428 | [4] | |
| Cell-free assay | TYK2 | 19 | [4] | |
| Cell-based (Ba/F3-JAK2V617F) | Proliferation | 127 | [9] | |
| Cell-based (HEL cells) | Proliferation | 186 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize JAK2 inhibitors.
Biochemical JAK2 Inhibition Assay (General Protocol)
This protocol describes a common method for determining the IC50 of a test compound against recombinant JAK2 protein.
Objective: To quantify the in vitro inhibitory activity of a compound against the enzymatic activity of purified JAK2.
Materials:
-
Recombinant human JAK2 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP solution
-
Peptide substrate (e.g., a synthetic peptide containing a tyrosine residue for phosphorylation)
-
Test compound (serially diluted in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well microplates
-
Plate reader capable of detecting the chosen signal
Procedure:
-
Prepare serial dilutions of the test compound in 100% DMSO. Further dilute these in kinase buffer to the desired final concentrations.
-
Add a small volume of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the recombinant JAK2 enzyme to each well, except for the negative control wells.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to all wells. The final ATP concentration should be close to its Km for JAK2.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding the detection reagent according to the manufacturer's instructions.
-
Read the plate on a compatible plate reader to measure the signal (e.g., luminescence).
Data Analysis:
-
Subtract the background signal (wells without enzyme) from all other readings.
-
Normalize the data by setting the vehicle control (DMSO) as 100% activity and a high concentration of a known inhibitor as 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay
This protocol outlines a general method for assessing the effect of a JAK2 inhibitor on the proliferation of a JAK2-dependent cell line.
Objective: To determine the IC50 of a compound for inhibiting the proliferation of a JAK2V617F-positive cell line (e.g., HEL cells).
Materials:
-
HEL cells (or another suitable JAK2-dependent cell line)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (serially diluted in culture medium)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well opaque-walled plates
-
Luminometer
Procedure:
-
Seed HEL cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Allow cells to attach or stabilize overnight.
-
Add serially diluted test compound or vehicle control to the appropriate wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for a specified duration (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for signal development.
-
Measure the luminescence using a plate reader.
Data Analysis:
-
Calculate the percentage of proliferation inhibition relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[11]
Visualizing Pathways and Processes
JAK/STAT Signaling Pathway
Caption: The JAK/STAT signaling pathway and points of inhibition.
Experimental Workflow for IC50 Determination
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.
Head-to-Head Comparison Logic
Caption: A logical comparison of AT9283 and Ruxolitinib characteristics.
Clinical Trial Insights
This compound has been evaluated in early-phase clinical trials for hematological malignancies. In a Phase I study involving patients with relapsed or refractory leukemia or myelofibrosis, AT9283 demonstrated tolerability, with myelosuppression being the predominant dose-limiting toxicity.[12][13] While objective responses were not achieved in patients with relapsed/refractory AML, some evidence of benefit was observed in patients with accelerated-phase chronic myeloid leukemia.[13]
Ruxolitinib has undergone extensive clinical evaluation and is an approved therapy for myelofibrosis. The COMFORT-I and COMFORT-II phase 3 trials demonstrated that Ruxolitinib significantly reduces spleen volume and improves myelofibrosis-related symptoms compared to placebo and best available therapy, respectively.[14][15][16][17] Long-term follow-up from these studies has also suggested a survival advantage for patients treated with Ruxolitinib.[14][15][18]
Off-Target Effects
The broader kinase inhibition profile of This compound suggests a higher potential for off-target effects compared to the more selective Ruxolitinib. While this can contribute to its anti-cancer activity, it may also lead to a different safety profile.
Ruxolitinib , while selective for JAK1 and JAK2, has been shown to have some off-target activity against other kinases, such as ROCK1 and ROCK2, which may contribute to some of its observed effects, including impaired dendritic cell migration.[19]
Conclusion
This compound and Ruxolitinib are both potent inhibitors of JAK2, a key therapeutic target in myeloproliferative neoplasms. Ruxolitinib's clinical success is well-established, driven by its selective inhibition of JAK1 and JAK2, leading to significant improvements in clinical outcomes for myelofibrosis patients. This compound presents an alternative profile as a multi-targeted inhibitor, with the potential for a dual mechanism of action through the simultaneous inhibition of JAK2 and Aurora kinases. The choice between these inhibitors for future research and development will depend on the specific therapeutic context, the desired balance between targeted efficacy and the potential for broader anti-proliferative effects, and the tolerability of their distinct off-target profiles. This guide provides a foundational comparison to aid in these critical decisions.
References
- 1. ashpublications.org [ashpublications.org]
- 2. AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling - Personalized Medicine in Oncology [personalizedmedonc.com]
- 6. selleckchem.com [selleckchem.com]
- 7. astx.com [astx.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Ruxolitinib | Cell Signaling Technology [cellsignal.com]
- 10. benchchem.com [benchchem.com]
- 11. A phase I and pharmacodynamic study of AT9283, a small-molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Phase I and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A pooled analysis of overall survival in COMFORT-I and COMFORT-II, 2 randomized phase III trials of ruxolitinib for the treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. researchgate.net [researchgate.net]
- 16. Ruxolitinib: An Oral Janus Kinase 1 and Janus Kinase 2 Inhibitor in the Management of Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. benchchem.com [benchchem.com]
- 19. The JAK inhibitor ruxolitinib impairs dendritic cell migration via off-target inhibition of ROCK - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinase Cross-Reactivity Profile of AT9283 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase cross-reactivity profile of AT9283 hydrochloride against a panel of other Aurora kinase inhibitors. The information presented is intended to aid researchers in selecting the most appropriate chemical tools for their studies and to provide a deeper understanding of the selectivity of these compounds.
Introduction to this compound
AT9283 is a multi-targeted kinase inhibitor that has shown potent activity against several key kinases involved in cell cycle regulation and oncogenesis. It is a pyrazole-benzimidazole derivative that acts as an ATP-competitive inhibitor. Primarily targeting Aurora kinases, which are essential for mitotic progression, AT9283 has also demonstrated significant inhibitory activity against other kinase families, making a comprehensive understanding of its cross-reactivity profile crucial for interpreting experimental results and predicting potential off-target effects.
Comparative Kinase Inhibition Profiles
The selectivity of a kinase inhibitor is a critical factor in its utility as a research tool and its potential as a therapeutic agent. This section compares the inhibitory activity of AT9283 with other well-characterized Aurora kinase inhibitors: AZD1152 (Barasertib), a highly selective Aurora B inhibitor; Alisertib (MLN8237), a selective Aurora A inhibitor; Tozasertib (MK-0457), a pan-Aurora inhibitor; and AMG 900, another potent pan-Aurora inhibitor.
The following table summarizes the half-maximal inhibitory concentrations (IC50) or inhibition constants (Ki) of these compounds against a panel of selected kinases. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in assay conditions. However, the data provides a valuable overview of the relative selectivity of each inhibitor.
| Kinase Target | AT9283 | AZD1152 (Barasertib-hQPA) | Alisertib (MLN8237) | Tozasertib (MK-0457) | AMG 900 |
| Aurora A | Potent | 1369 nM (Ki)[1][2] | 1.2 nM (IC50)[3][4] | 0.6 nM (Ki)[5][6] | 5 nM (IC50)[7][8] |
| Aurora B | Potent | 0.37 nM (IC50)[9] | 396.5 nM (IC50)[3][10] | 18 nM (Ki)[5][6] | 4 nM (IC50)[7][8] |
| Aurora C | Potent | 17 nM (Ki)[2] | - | 4.6 nM (Ki)[5][6] | 1 nM (IC50)[7][8] |
| JAK2 | Potent[11] | Low Activity[1] | - | - | - |
| JAK3 | Potent[12] | - | - | - | - |
| Abl (T315I) | Potent[12] | Low Activity[1] | - | Potent[13] | - |
| Flt3 | Potent[12] | Low Activity[1] | - | Potent[14] | - |
| p38α | - | - | - | - | 53 nM (IC50)[8] |
| Tyk2 | - | - | - | - | 220 nM (IC50)[15] |
Analysis of Selectivity Profiles
AT9283 emerges as a potent multi-kinase inhibitor. Beyond its strong inhibition of Aurora kinases A and B, it demonstrates significant activity against the JAK2 and JAK3 kinases, as well as the clinically relevant T315I mutant of Abl kinase and Flt3.[11][12] This broad-spectrum activity should be carefully considered when using AT9283 in experimental settings, as observed phenotypes may be the result of inhibiting multiple signaling pathways.
AZD1152 (Barasertib) is a highly selective inhibitor of Aurora B. Its active metabolite, barasertib-hQPA, shows approximately 3700-fold greater selectivity for Aurora B over Aurora A.[1][2][9] This high degree of selectivity makes it a valuable tool for specifically probing the functions of Aurora B.
Alisertib (MLN8237) is a selective Aurora A inhibitor, exhibiting over 200-fold higher selectivity for Aurora A compared to Aurora B.[3][16] This makes it a suitable choice for studies focused on the specific roles of Aurora A in mitosis and cancer.
Tozasertib (MK-0457) is a pan-Aurora kinase inhibitor with potent activity against Aurora A, B, and C.[5][6] It also shows inhibitory activity against Abl and Flt3 kinases.[13][14]
AMG 900 is another potent pan-Aurora kinase inhibitor with strong activity against all three Aurora kinase family members.[7][8] It also shows some off-target activity against p38α and Tyk2 at higher concentrations.[8][15]
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function, it is essential to visualize the relevant signaling pathways and the experimental workflows used to characterize them.
Caption: Simplified signaling pathway of Aurora A and B kinases in mitosis.
References
- 1. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 2. Probe AZD1152 | Chemical Probes Portal [chemicalprobes.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. massivebio.com [massivebio.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. AMG-900 (AMG 900) | Aurora kinases inhibitor | Probechem Biochemicals [probechem.com]
- 16. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of AT9283 Hydrochloride in Combination Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
AT9283 hydrochloride, a potent multi-targeted kinase inhibitor, has demonstrated significant promise in preclinical and clinical studies for the treatment of various hematological malignancies and solid tumors.[1][2] Its mechanism of action, primarily targeting Aurora kinases A and B, Janus kinase 2 (JAK2), and Abl kinase, provides a strong rationale for its use in combination with conventional chemotherapy to enhance anti-tumor efficacy and overcome resistance.[2][3] This guide provides a comprehensive comparison of the synergistic effects of this compound with various chemotherapy agents, supported by experimental data, detailed protocols, and pathway visualizations.
Unveiling the Synergy: AT9283 and Chemotherapy
The therapeutic potential of AT9283 is amplified when combined with microtubule-targeting agents and DNA-damaging agents. Inhibition of Aurora kinases by AT9283 disrupts mitotic progression, leading to cell cycle arrest and apoptosis.[4][5] This disruption sensitizes cancer cells to the cytotoxic effects of chemotherapies that interfere with DNA replication or microtubule dynamics.
AT9283 and Microtubule-Targeting Agents: A Potent Alliance Against B-cell Lymphoma
Preclinical studies have highlighted a strong synergistic relationship between AT9283 and the microtubule-targeting agent docetaxel in aggressive B-cell non-Hodgkin's lymphoma (B-NHL).[6][7] This combination leads to a significant increase in apoptosis and potent inhibition of tumor growth in vivo.[6][7]
In Vitro Synergistic Effects of AT9283 and Docetaxel in B-NHL Cell Lines [6]
| Cell Line | Treatment (48h) | Apoptosis Rate (%) |
| Granta-519 | Control | <5 |
| AT9283 (5 nM) | 10 | |
| Docetaxel (5 nM) | 10 | |
| AT9283 (5 nM) + Docetaxel (5 nM) | 23 |
Data presented as the percentage of apoptotic cells as determined by Annexin V staining and flow cytometry.
The combination of low-dose AT9283 and docetaxel more than doubled the rate of apoptosis compared to either agent alone.[6]
In Vivo Efficacy of AT9283 and Docetaxel Combination in a Mantle Cell Lymphoma Xenograft Model [6][7]
| Treatment Group | Tumor Growth Inhibition (%) |
| AT9283 (15 mg/kg) | Modest |
| Docetaxel (10 mg/kg) | Modest |
| AT9283 (15 or 20 mg/kg) + Docetaxel (10 mg/kg) | Statistically Significant |
Tumor growth inhibition was significantly enhanced in the combination therapy groups, leading to improved survival in the mouse model.[6][7]
A similar synergistic apoptotic response has been observed with the combination of AT9283 and another microtubule-targeting agent, vincristine, in B-NHL cell lines.[8]
Conceptual Framework: AT9283 and DNA-Damaging Agents
While specific quantitative data on the synergy of AT9283 with DNA-damaging agents like doxorubicin and cytarabine is still emerging in publicly available literature, the underlying biological mechanisms provide a strong basis for expecting synergistic interactions. Aurora kinase inhibitors have been shown to enhance the efficacy of DNA-damaging agents by abrogating the G2/M DNA damage checkpoint, leading to mitotic catastrophe and increased cell death.[1][5][9]
Visualizing the Mechanisms of Action and Synergy
To better understand the complex interactions between AT9283 and chemotherapy, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of Action of this compound.
Caption: Synergistic Mechanism of AT9283 and Docetaxel.
Caption: Experimental Workflow for Apoptosis Assay.
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed B-NHL cells in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: After 24 hours, treat the cells with varying concentrations of AT9283, the chemotherapeutic agent, or the combination of both. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for 96 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each treatment.
Apoptosis Assay (Annexin V-FITC/PI Staining)[6]
-
Cell Treatment: Seed B-NHL cells and treat with AT9283, the chemotherapeutic agent, or the combination for 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
In Vivo Xenograft Model[6][7]
-
Cell Implantation: Subcutaneously inject 5 x 10^6 Granta-519 mantle cell lymphoma cells into the flank of immunodeficient mice (e.g., SCID mice).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Treatment Groups: Randomize mice into treatment groups: vehicle control, AT9283 alone, docetaxel alone, and the combination of AT9283 and docetaxel.
-
Drug Administration: Administer drugs according to the specified dosage and schedule (e.g., AT9283 intravenously daily, docetaxel intravenously weekly).
-
Tumor Measurement: Measure tumor volume with calipers every 3-4 days.
-
Survival Monitoring: Monitor the mice for signs of toxicity and record survival data.
-
Data Analysis: Analyze tumor growth inhibition and overall survival between the different treatment groups.
Conclusion
The combination of this compound with chemotherapy, particularly microtubule-targeting agents, presents a promising therapeutic strategy. The synergistic induction of apoptosis and inhibition of tumor growth observed in preclinical models provide a strong rationale for further clinical investigation. The provided experimental protocols and pathway diagrams offer a framework for researchers to further explore and validate the synergistic potential of AT9283 in various cancer contexts. Future studies should focus on elucidating the precise molecular mechanisms underlying this synergy and identifying predictive biomarkers to guide patient selection for combination therapies involving AT9283.
References
- 1. researchgate.net [researchgate.net]
- 2. AT-9283, a small-molecule multi-targeted kinase inhibitor for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimyeloma activity of a multitargeted kinase inhibitor, AT9283, via potent Aurora kinase and STAT3 inhibition either alone or in combination with lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. astx.com [astx.com]
- 9. Aurora kinases and DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Published AT9283 Hydrochloride Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AT9283 hydrochloride with alternative kinase inhibitors, supported by published experimental data. The information is intended to assist researchers in evaluating the suitability of AT9283 for their specific research applications.
Executive Summary
AT9283 is a multi-targeted kinase inhibitor with potent activity against Aurora kinases A and B, Janus kinase 2 (JAK2), and Abl kinase (including the T315I mutant).[1][2][3][4] Its mechanism of action involves the inhibition of mitotic progression, leading to endoreduplication and apoptosis in cancer cells.[5][6] Preclinical studies have demonstrated its anti-proliferative and pro-apoptotic effects in a range of hematological and solid tumor cell lines, as well as tumor growth inhibition in xenograft models.[3][5][7] This guide compares the performance of AT9283 with two other well-characterized kinase inhibitors: Alisertib (MLN8237), a selective Aurora kinase A inhibitor, and Ruxolitinib, a potent JAK1/2 inhibitor.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Kinase Target | AT9283 | Alisertib (MLN8237) | Ruxolitinib |
| Aurora A | ~3 | 1.2 | - |
| Aurora B | ~3 | 396.5 | - |
| JAK1 | - | - | 3.3 |
| JAK2 | 1.2 | - | 2.8 |
| JAK3 | 1.1 | - | >400 |
| Abl (T315I) | 4 | - | - |
| FLT3 | 1-30 | - | - |
| Data compiled from multiple sources.[1][4][8] |
Table 2: In Vitro Anti-proliferative Activity (GI50/IC50, µM) in Selected Cancer Cell Lines
| Cell Line | Cancer Type | AT9283 | Alisertib (MLN8237) | Ruxolitinib |
| HCT-116 | Colorectal Carcinoma | < 1 | 0.06 - >5 | - |
| K562 | Chronic Myeloid Leukemia | 0.01 - 0.021 | - | - |
| Ba/F3 (BCR-ABL) | Pro-B Cell Leukemia | 0.01 - 0.021 | - | - |
| Granta-519 | Mantle Cell Lymphoma | < 1 | - | - |
| SUDHL-6 | Diffuse Large B-cell Lymphoma | < 1 | - | - |
| RL | Follicular Lymphoma | < 1 | - | - |
| Multiple Myeloma Cell Lines | Multiple Myeloma | - | 0.003 - 1.71 | - |
| Neuroblastoma Cell Lines | Neuroblastoma | - | 0.0076 - 0.0268 | - |
| HEL | Erythroleukemia | - | - | 0.203 |
| Ba/F3 (JAK2 V617F) | Pro-B Cell Leukemia | - | - | 0.123 |
| Data compiled from multiple sources.[5][7][9][10][11] |
Table 3: In Vivo Anti-tumor Efficacy in Xenograft Models
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome |
| AT9283 | Mantle Cell Lymphoma (Granta-519) | 20 mg/kg | Significant TGI and enhanced survival |
| Chronic Myeloid Leukemia (K562) | 12.5 mg/kg, i.p. | Tumor regression | |
| Alisertib | Colorectal Cancer (PDX) | 30 mg/kg | Varied response, with some models showing sensitivity |
| Anaplastic Large Cell Lymphoma (Karpas-299) | 20 mg/kg, p.o. | 68% TGI | |
| Ruxolitinib | Anaplastic Large Cell Lymphoma (ALK-) | 50 mg/kg/day | Significant TGI |
| Hodgkin Lymphoma & PMBL | 45.0 mg/kg | Prolonged survival | |
| Colorectal Cancer (LS411N) | - | Significant TGI | |
| Data compiled from multiple sources.[5][7][12][13][14][15][16] |
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant purified kinase
-
Kinase-specific substrate
-
ATP (Adenosine Triphosphate), often [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well filter plates
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in kinase reaction buffer.
-
In a 96-well plate, add the kinase, substrate, and test compound dilution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Cell Viability (MTS) Assay
This protocol outlines a method to assess the effect of a compound on cell proliferation.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compound (e.g., this compound)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value.
Apoptosis (Annexin V) Assay
This protocol describes the detection of apoptosis by flow cytometry using Annexin V staining.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with the test compound for the desired time.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Mandatory Visualization
Caption: AT9283 inhibits Aurora and JAK/STAT pathways.
Caption: Workflow for comparing kinase inhibitors.
Caption: Logic for inhibitor performance evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. astx.com [astx.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Aurora Kinases as Targets in Drug-Resistant Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Ruxolitinib induces apoptosis of human colorectal cancer cells by downregulating the JAK1/2-STAT1-Mcl-1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. oncotarget.com [oncotarget.com]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of AT9283 Hydrochloride: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
AT9283 hydrochloride, a potent multi-targeted kinase inhibitor, requires strict disposal procedures to ensure personnel safety and environmental protection. Due to its cytotoxic nature, all materials contaminated with this compound must be treated as hazardous chemical waste. Adherence to institutional and regulatory guidelines is paramount. This guide provides a procedural, step-by-step plan for the safe handling and disposal of this compound.
Immediate Safety Principles
Before beginning any disposal procedure, ensure appropriate Personal Protective Equipment (PPE) is worn, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.
Quantitative Data and Hazard Classifications
| Property/Hazard Classification | Data/Recommendation | Source/Best Practice |
| Chemical Formula | C₁₉H₂₄ClN₇O₂ | PubChem |
| Molecular Weight | 417.9 g/mol | PubChem |
| Appearance | Solid | N/A |
| Hazard Category | Assumed Potent/Cytotoxic | Best Practice |
| Acute Toxicity (Oral) | Assume Category 3 or 4 (Toxic or Harmful if swallowed) | General Kinase Inhibitor Guidance[1] |
| Skin Corrosion/Irritation | Assume Category 1 or 2 (Causes skin irritation/burns) | General Kinase Inhibitor Guidance[1] |
| Serious Eye Damage/Irritation | Assume Category 1 or 2 (Causes serious eye damage/irritation) | General Kinase Inhibitor Guidance[1] |
| Disposal Method | Hazardous Chemical Waste Incineration | EPA/Institutional EHS |
Step-by-Step Disposal Procedures
The proper disposal of this compound involves segregation, containment, labeling, and transfer. Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in regular trash.[1][2]
Disposal of Unused or Expired Solid this compound
-
Segregation : Keep the original container of this compound separate from other laboratory chemicals designated for disposal.
-
Labeling : Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.
-
Containment : The original, sealed container is the primary containment. Place this into a larger, sealable, and clearly labeled secondary container.
-
Storage : Store the container in a designated and secure satellite accumulation area within the laboratory.[3]
-
Pickup : Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[3]
Disposal of Solutions Containing this compound
-
Collection : Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.[3] Do not mix with incompatible waste streams.[2]
-
Labeling : The waste container must be clearly labeled "Hazardous Waste," with the full chemical name "this compound," the solvent(s) used, and an approximate concentration of the active compound.[2]
-
Containment : Keep the container securely closed when not in use. Do not overfill; it is recommended to fill to no more than 75% of its capacity.[2]
-
Storage : Store in a designated satellite accumulation area with secondary containment to prevent spills.
-
Pickup : Contact your institution's EHS for disposal.
Disposal of Contaminated Labware and PPE
-
Solid Waste : All disposable items that have come into contact with this compound, such as pipette tips, weighing paper, gloves, and paper towels, must be collected as solid hazardous waste.[2][3]
-
Containment : Place these materials in a designated, robust, and sealable hazardous waste bag or container.[2]
-
Labeling : Clearly label the bag or container as "Hazardous Waste" and list "this compound contaminated debris."[3]
-
Sharps : Needles and other sharps contaminated with this compound must be placed in a designated sharps container for hazardous waste.
-
Glassware : Reusable glassware should be decontaminated. The first rinse with a suitable solvent (e.g., ethanol, DMSO) must be collected and disposed of as liquid hazardous waste.[1] Subsequent rinses of glassware that held highly toxic materials may also need to be collected.[4]
Spill Decontamination
In the event of a spill, evacuate the area and ensure proper ventilation. For small spills, use an appropriate absorbent material. All cleanup materials must be collected, contained, and disposed of as hazardous solid waste. Decontaminate the affected surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent, and dispose of all cleaning materials as hazardous waste.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Workflow for the safe disposal of this compound waste streams.
By following these procedures, laboratory personnel can mitigate the risks associated with this compound and ensure compliance with safety regulations. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
Essential Safety and Logistics for Handling AT9283 Hydrochloride
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure laboratory safety and maintain experimental integrity. This document provides essential, immediate safety and logistical information for the multi-targeted kinase inhibitor, AT9283 hydrochloride. The following procedural guidance is designed to be a preferred source for laboratory safety and chemical handling, offering value beyond the product itself.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₃N₇O₂ · xHCl | N/A |
| Appearance | White solid | [1] |
| Solubility | Soluble in DMSO and Ethanol | N/A |
| Storage Temperature | -20°C | [2] |
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The toxicological properties of this compound have not been fully tested, and it may be harmful if inhaled, ingested, or absorbed through the skin.[1]
Recommended PPE:
-
Eye and Face Protection: Wear appropriate safety glasses.
-
Skin Protection:
-
Gloves: Use chemical-resistant gloves.
-
Lab Coat: A standard lab coat should be worn.
-
-
Respiratory Protection: Handle the compound in a fume hood to prevent inhalation.[1]
Caption: Recommended PPE workflow for handling this compound.
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to preparation of a stock solution.
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container at -20°C in a designated area for hazardous chemicals.[2]
-
-
Preparation of Stock Solutions:
-
All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood.[1]
-
Before handling, ensure all required PPE is correctly worn.
-
To prepare a stock solution, dissolve this compound in a suitable solvent such as DMSO or ethanol.
-
Avoid creating dust when handling the solid material.
-
-
Experimental Use:
-
When using the compound in experiments, maintain the use of all recommended PPE.
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
In case of accidental contact, follow the first aid measures outlined below.
-
First Aid Measures
-
Eye Contact: Immediately rinse with copious amounts of water for at least 15 minutes.
-
Skin Contact: Wash the affected area with plenty of water and soap. Remove contaminated clothing.[1]
-
Inhalation: Move to fresh air. If breathing becomes difficult, seek medical attention.
-
Ingestion: Rinse mouth with water and contact a physician immediately.[1]
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure safety.
-
Waste Segregation:
-
Solid Waste: Collect unused or expired solid this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated hazardous liquid waste container.
-
Contaminated Materials: All disposable items that have come into contact with the compound (e.g., pipette tips, gloves, vials) must be disposed of in a designated solid hazardous waste container.
-
-
Spill Management:
-
Solid Spills: In the event of a spill of the solid compound, carefully sweep or vacuum the material to avoid raising dust. Place the collected material into a sealed container for hazardous waste disposal.[1]
-
Liquid Spills: For spills of solutions containing this compound, absorb the liquid with an inert material (e.g., vermiculite, sand).
-
-
Decontamination:
-
Following a spill or at the end of an experimental procedure, decontaminate all surfaces and equipment that may have come into contact with the compound. Use a suitable solvent, such as alcohol, for decontamination.[1]
-
-
Final Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations. Never dispose of chemical waste down the drain or in the regular trash.[3]
-
Signaling Pathway Inhibition
AT9283 is a multi-targeted kinase inhibitor with potent activity against several key signaling proteins involved in cell cycle regulation and proliferation.[4][5][6] Its primary targets include Aurora kinases A and B, as well as Janus kinases (JAK) 2 and 3.[7][8] By inhibiting these kinases, AT9283 can disrupt mitotic progression and downstream signaling pathways, leading to apoptosis in cancer cells.
Caption: Signaling pathways inhibited by this compound.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. massivebio.com [massivebio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
